ThioFluor 623
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[4-[(E)-2-[4-cyano-5-(dicyanomethylidene)-2,2-dimethylfuran-3-yl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2,4-dinitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPMXQUCTGVMFA-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Inner Workings of ThioFluor 623: A Technical Guide to its Fluorescence Mechanism
For Researchers, Scientists, and Drug Development Professionals
ThioFluor 623 is a highly selective and sensitive fluorescent probe for the detection and quantification of thiols. Its "turn-on" fluorescence mechanism, characterized by a significant increase in fluorescence intensity upon reaction with sulfhydryl groups, makes it a valuable tool in a variety of biological and drug discovery applications. This technical guide provides an in-depth exploration of the core mechanism of this compound fluorescence, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its effective implementation in the laboratory.
Core Mechanism: Thiol-Activated Cleavage and Fluorescence Activation
The fluorescence of this compound is contingent upon a specific chemical reaction with a thiol-containing molecule (R-SH), such as glutathione (GSH), cysteine, or homocysteine. In its native state, this compound is essentially non-fluorescent. This is due to the presence of a 2,4-dinitrobenzenesulfonyl group, which acts as an electron-withdrawing "quenching" moiety, suppressing the fluorescence of the core fluorophore.
The activation process is a one-step nucleophilic aromatic substitution reaction. The nucleophilic thiol attacks the electron-deficient aromatic ring of the 2,4-dinitrobenzenesulfonyl group, leading to the cleavage of the sulfonamide bond. This cleavage releases the highly fluorescent core, a red-emissive donor-acceptor fluorophore. The reaction is highly selective for thiols over other biological nucleophiles like amines and alcohols.[1]
Caption: Reaction mechanism of this compound with a thiol.
Photophysical Properties
The thiol-induced cleavage of this compound results in a dramatic change in its photophysical properties, leading to a fluorescence intensity increase of up to 120-fold.[2] The key quantitative parameters are summarized in the table below.
| Property | This compound (Pre-reaction) | Fluorescent Product (Post-reaction) |
| Maximum Excitation Wavelength (λex) | ~350 nm (weak) | 563 nm |
| Maximum Emission Wavelength (λem) | N/A (non-fluorescent) | 623 nm |
| Fluorescence Quantum Yield (ΦF) | ~0 | ~0.52 (in DMSO/HEPES buffer with Cys) |
| Molar Extinction Coefficient (ε) | Not reported | Not explicitly reported for this compound product |
| Appearance | Non-fluorescent | Bright red fluorescence |
Note: The quantum yield can be influenced by the solvent environment and the specific thiol it reacts with. The value provided is for a similar thiol probe and serves as a good estimate.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in common applications. Optimization may be required for specific experimental systems.
General Thiol Quantification Assay
This protocol describes the use of this compound to quantify the total thiol content in a solution.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Thiol standard (e.g., glutathione, cysteine)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Thiol Standards: Prepare a serial dilution of the thiol standard in assay buffer to generate a standard curve (e.g., 0-100 µM).
-
Prepare Samples: Dilute the experimental samples in assay buffer to ensure the thiol concentration falls within the range of the standard curve.
-
Reaction Setup: To each well of the microplate, add:
-
50 µL of standard or sample
-
50 µL of this compound working solution (e.g., 10 µM in assay buffer).
-
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~620 nm.
-
Data Analysis: Subtract the fluorescence of a blank (assay buffer only) from all readings. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Determine the thiol concentration in the samples from the standard curve.
Caption: Experimental workflow for thiol quantification.
High-Throughput Screening (HTS) for Glutathione Reductase Inhibitors
This compound can be used in an HTS format to screen for inhibitors of enzymes that regulate cellular thiol levels, such as glutathione reductase (GR). GR catalyzes the reduction of glutathione disulfide (GSSG) to glutathione (GSH). Inhibitors of GR will lead to a decrease in the rate of GSH production, which can be monitored by a reduced rate of fluorescence increase with this compound.
Materials:
-
Glutathione Reductase (GR)
-
Glutathione Disulfide (GSSG)
-
NADPH
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, with 1 mM EDTA)
-
Compound library for screening
-
384-well black microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Assay Setup: In each well of a 384-well plate, add:
-
Assay buffer
-
NADPH (final concentration, e.g., 100 µM)
-
GSSG (final concentration, e.g., 50 µM)
-
This compound (final concentration, e.g., 5 µM)
-
Test compound or vehicle control
-
-
Initiate Reaction: Add GR to each well to initiate the enzymatic reaction (final concentration to be optimized for a linear reaction rate).
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) using a plate reader (Ex: ~560 nm, Em: ~620 nm).
-
Data Analysis: Calculate the rate of the reaction (increase in fluorescence per unit time) for each well. Compare the reaction rates in the presence of test compounds to the vehicle control. Compounds that significantly reduce the reaction rate are potential inhibitors of GR.
Caption: Signaling pathway for GR activity assay.
Applications in Drug Development
The ability of this compound to selectively detect thiols makes it a powerful tool in drug development for:
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High-Throughput Screening: As demonstrated, it can be used to screen for inhibitors of enzymes involved in redox homeostasis.
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Assessing Oxidative Stress: Cellular thiol levels, particularly glutathione, are critical indicators of oxidative stress. This compound can be used to measure the impact of drug candidates on the cellular redox environment.
-
Studying Drug Metabolism: Some drugs are metabolized through conjugation with glutathione. This compound can be used to monitor the depletion of glutathione as a measure of this metabolic activity.
-
Probing Enzyme Active Sites: For enzymes with a critical cysteine residue in their active site, this compound can be used to study the accessibility and reactivity of this residue in the presence of potential inhibitors.
References
ThioFluor 623: An In-Depth Technical Guide to the Core Principles of Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe ThioFluor 623, detailing its mechanism of action, experimental applications, and key performance data for the detection and quantification of thiols.
Core Principle of Thiol Detection
This compound is a highly selective "turn-on" fluorescent probe designed for the detection of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). In its native state, the probe is virtually non-fluorescent. This is due to the presence of a 2,4-dinitrobenzenesulfonyl group, which acts as an electron-withdrawing quencher of the fluorophore.
The detection mechanism is predicated on a thiol-mediated cleavage of the sulfonamide bond. Thiols, acting as nucleophiles, attack the electron-deficient sulfur atom of the dinitrobenzenesulfonyl group. This nucleophilic aromatic substitution reaction results in the release of the free fluorophore. The unquenched fluorophore is a highly fluorescent species with a significant increase in emission intensity, providing a direct and sensitive readout of thiol presence. This reaction is highly selective for thiols over other biological nucleophiles like amines and hydroxyl groups.
Signaling Pathway Diagram
Caption: Reaction mechanism of this compound with a thiol.
Quantitative Data
The photophysical and kinetic properties of this compound and its reaction product are summarized below.
| Parameter | Value | Reference |
| This compound (Probe) | ||
| Excitation Maximum (λex) | ~563 nm | [1] |
| Emission Maximum (λem) | Non-fluorescent | [1] |
| Cleaved Fluorophore | ||
| Excitation Maximum (λex) | 563 nm | [1][2] |
| Emission Maximum (λem) | 623 nm | [2] |
| Fluorescence Intensity Increase | Up to 120-fold | |
| Reaction Kinetics | ||
| Pseudo-first order rate constant (kobs) for Cysteine | 2.1 x 10⁻³ s⁻¹ | |
| Pseudo-first order rate constant (kobs) for Human Serum Albumin | 2.0 x 10⁻⁵ s⁻¹ |
Experimental Protocols
The following provides a general framework for the application of this compound in the detection of intracellular thiols in cultured cells. This protocol is based on the methodology described in the original publication by Bouffard et al. (2008).
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Cultured cells (e.g., 3T3 mouse embryo fibroblast cells)
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Fluorescence microscope with appropriate filter sets (e.g., for Cy5)
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Optional: N-methylmaleimide (NMM) for negative control
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 1-5 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
Staining Protocol for Live Cell Imaging
-
Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).
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Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium or PBS to the final desired concentration (e.g., 25 µM). The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
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Remove the cell culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C in a humidified incubator with 5% CO₂.
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After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS.
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Add fresh, pre-warmed PBS or imaging buffer to the cells.
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Proceed with fluorescence microscopy to visualize the intracellular fluorescence.
Negative Control
To confirm that the observed fluorescence is due to the reaction with intracellular thiols, a negative control can be performed:
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Pre-treat the cells with a thiol-scavenging agent, such as N-methylmaleimide (NMM), at a concentration sufficient to deplete intracellular thiols (e.g., 1 mM for 30 minutes).
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Wash the cells to remove the NMM.
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Proceed with the this compound staining protocol as described above. A significant reduction in fluorescence intensity compared to the untreated cells indicates that the signal is specific to thiols.
Experimental Workflow Diagram
Caption: General workflow for intracellular thiol detection.
Applications in Research and Drug Development
The ability of this compound to selectively detect and image thiols in living cells makes it a valuable tool in various research areas:
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Oxidative Stress Research: Cellular redox homeostasis is critically dependent on the balance of thiols. This compound can be used to monitor changes in intracellular thiol levels in response to oxidative stress, providing insights into cellular defense mechanisms.
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Drug Discovery and Development: Many drugs exert their effects by modulating cellular redox pathways. This compound can be employed in high-throughput screening assays to identify compounds that alter intracellular thiol concentrations.
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Cancer Biology: Cancer cells often exhibit altered redox states, including changes in glutathione metabolism. This compound can be used to study these differences and to evaluate the efficacy of therapies that target the redox system of cancer cells.
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Toxicology: The probe can be utilized to assess the impact of xenobiotics and environmental toxins on cellular thiol status, providing a sensitive indicator of cytotoxicity.
Conclusion
This compound is a robust and highly selective fluorescent probe for the detection of thiols in biological systems. Its "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it suitable for a range of applications, from basic research in cellular biology to drug discovery and toxicology. The straightforward experimental protocol and the direct correlation between fluorescence intensity and thiol concentration make it an accessible and powerful tool for researchers in diverse fields.
References
ThioFluor 623: A Technical Guide to Detecting Intracellular Thiols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ThioFluor 623, a fluorescent probe designed for the selective detection of intracellular thiols. This document details the probe's core properties, a step-by-step protocol for its application in live-cell imaging, and its mechanism of action.
Introduction to this compound
This compound is a cell-permeable fluorescent probe that exhibits a significant "turn-on" fluorescence response upon reaction with thiols.[1][2] In its native state, the probe is virtually non-fluorescent. However, the presence of thiols triggers a cleavage reaction, releasing a highly fluorescent molecule with an emission maximum at 623 nm.[1][2] This property makes it a valuable tool for researchers studying the role of intracellular thiols, such as cysteine and glutathione, in various biological processes and disease states.
Core Properties and Performance Data
This compound possesses distinct chemical and spectral properties that are crucial for its application in biological systems. These properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[4-[(1E)-2-[4-cyano-5-(dicyanomethylene)-2,5-dihydro-2,2-dimethyl-3-furanyl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]2,4-dinitro-benzenesulfonamide | [1] |
| Molecular Formula | C₃₁H₃₀N₆O₁₀S | |
| Molecular Weight | 678.7 g/mol | |
| Solubility | Soluble in DMSO and DMF at approximately 20 mg/mL | |
| Storage | Store at -20°C for up to two years. |
Table 2: Spectral and Performance Characteristics of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 563 nm | |
| Emission Maximum (λem) | 623 nm | |
| Fluorescence Increase | Up to 120-fold upon reaction with thiols | |
| Quantum Yield | Increases in more viscous media, suggesting ideal performance in biological systems. | |
| Pseudo-first order rate constant (kobs) for Cysteine | 2.1 x 10⁻³ s⁻¹ | |
| Pseudo-first order rate constant (kobs) for Human Serum Albumin | 2.0 x 10⁻⁵ s⁻¹ |
Mechanism of Action
The functionality of this compound is based on a thiol-mediated cleavage of a 2,4-dinitrobenzenesulfonyl protecting group. This process releases a red-emissive fluorophore, leading to a significant increase in fluorescence. The probe demonstrates high selectivity for thiols over other nucleophiles like nitrogen and oxygen nucleophiles.
Caption: Mechanism of this compound activation by intracellular thiols.
Experimental Protocol for Intracellular Thiol Detection
This protocol provides a general guideline for using this compound to detect thiols in live cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope with appropriate filter sets (e.g., for Cy5 or similar red fluorophores)
Procedure:
-
Probe Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Culture and Plating:
-
Culture cells to the desired confluency in live-cell imaging compatible plates or dishes.
-
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove any excess, unreacted probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for excitation at ~563 nm and emission at ~623 nm.
-
Acquire images and analyze the fluorescence intensity to determine the relative levels of intracellular thiols.
-
Caption: Experimental workflow for intracellular thiol detection using this compound.
Conclusion
This compound is a robust and highly selective fluorescent probe for the detection of intracellular thiols. Its "turn-on" fluorescence mechanism, coupled with its cell permeability, makes it an excellent tool for live-cell imaging applications in various research areas, including drug discovery and the study of oxidative stress. The provided data and protocols serve as a comprehensive guide for the successful implementation of this compound in laboratory settings.
References
An In-depth Technical Guide to the Reaction of ThioFluor 623 with Glutathione and Cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe ThioFluor 623, with a specific focus on its reaction kinetics and applications in detecting the biologically significant thiols, glutathione (GSH) and cysteine (Cys).
Introduction to this compound
This compound is a cell-permeable, highly selective fluorescent probe designed for the detection of thiols. In its native state, the probe is virtually non-fluorescent. However, upon reaction with a thiol-containing compound, this compound undergoes a cleavage reaction, releasing a potent fluorophore with a significant, up to 120-fold, increase in fluorescence intensity.[1] This "turn-on" mechanism makes it a valuable tool for quantifying and imaging thiols in biological systems.
The underlying chemistry involves the cleavage of a 2,4-dinitrobenzenesulfonyl protecting group from the fluorophore by a thiol nucleophile.[2][3][4] This reaction is highly selective for thiols over other biological nucleophiles such as nitrogen and oxygen species.[2]
Core Reaction Mechanism
The detection of thiols by this compound is predicated on a nucleophilic aromatic substitution reaction. The thiol group of molecules like glutathione or cysteine acts as a nucleophile, attacking the sulfur atom of the 2,4-dinitrobenzenesulfonyl group. This leads to the cleavage of the sulfonamide bond and the release of the unquenched fluorophore.
Caption: Reaction mechanism of this compound with a thiol.
Quantitative Data
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Formal Name | N-[4-[(1E)-2-[4-cyano-5-(dicyanomethylene)-2,5-dihydro-2,2-dimethyl-3-furanyl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]2,4-dinitro-benzenesulfonamide | |
| Molecular Formula | C₃₁H₃₀N₆O₁₀S | |
| Molecular Weight | 678.7 g/mol | |
| Solubility | DMSO: 20 mg/mL, DMF: 20 mg/mL | |
| Excitation Maximum (cleaved) | 563 nm | |
| Emission Maximum (cleaved) | 623 nm | |
| Fluorescence Quantum Yield (cleaved) | Increases in more viscous media |
Table 2: Reaction Kinetics of this compound with Thiols
| Thiol Substrate | Pseudo-first Order Rate Constant (k_obs) | Reference |
| Cysteine | 2.1 x 10⁻³ s⁻¹ | |
| Human Serum Albumin | 2.0 x 10⁻⁵ s⁻¹ | |
| Glutathione | Data not available in cited literature |
Experimental Protocols
The following are generalized protocols for the use of this compound in measuring glutathione and cysteine levels in cell lysates and for cellular imaging. These are based on standard methodologies for fluorescent probes and should be optimized for specific experimental systems.
Measurement of Glutathione and Cysteine in Cell Lysates
This protocol outlines the steps for quantifying total glutathione and cysteine in a cell lysate sample using a fluorescence microplate reader.
Caption: Workflow for quantifying thiols in cell lysates.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.
-
Thiol Standards: Prepare fresh stock solutions of glutathione and cysteine in the assay buffer. A typical starting concentration is 10 mM, from which a dilution series can be made.
-
-
Sample Preparation:
-
Culture cells to the desired density and treat as required for the experiment.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles, or a lysis buffer) in cold assay buffer.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble thiols.
-
-
Assay Procedure:
-
Prepare a standard curve by diluting the glutathione and cysteine stock solutions in the assay buffer to a range of known concentrations.
-
In a 96-well black microplate, add a known volume of cell lysate and the prepared standards to separate wells. Include a buffer-only blank.
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).
-
Add the this compound working solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (optimization may be required) to allow the reaction to proceed.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 563 nm and 623 nm, respectively.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of thiols in the cell lysate samples by interpolating their fluorescence values on the standard curve.
-
Cellular Imaging of Intracellular Thiols
This protocol provides a general framework for imaging intracellular glutathione and cysteine in live cells using fluorescence microscopy.
References
Understanding the Cell Permeability of ThioFluor 623: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ThioFluor 623 is a fluorescent probe designed for the selective detection of thiols in biological systems. Its ability to permeate cell membranes and react with intracellular thiols makes it a valuable tool for studying cellular redox environments, oxidative stress, and the role of thiols in various physiological and pathological processes. This technical guide provides an in-depth overview of the cell permeability of this compound, including its mechanism of action, available data on its cellular uptake, and experimental protocols for its application in cell-based assays.
Mechanism of Action and Cellular Uptake
This compound is designed to be essentially non-fluorescent in its native state. Upon entering a cell, it selectively reacts with intracellular thiols, such as glutathione (GSH) and cysteine (Cys). This reaction involves the cleavage of a 2,4-dinitrobenzenesulfonyl protecting group from the probe. The cleavage event releases a highly fluorescent fluorophore with an emission maximum at approximately 623 nm.[1] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for the detection of intracellular thiols.
The exact mechanism of this compound's entry into cells has not been definitively characterized in the available literature. However, its cell-permeable nature suggests that it likely crosses the cell membrane through passive diffusion. This is a common mechanism for small, relatively lipophilic molecules. Factors such as molecular size, charge, and lipophilicity influence a compound's ability to passively diffuse across the lipid bilayer of the cell membrane.
Quantitative Data on Cell Permeability
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₀N₆O₁₀S | PubChem |
| Molecular Weight | 678.7 g/mol | PubChem |
| Excitation Maximum | ~563 nm | Cayman Chemical[1] |
| Emission Maximum | ~623 nm | Cayman Chemical[1] |
Experimental Protocols
The following are generalized protocols for utilizing this compound in cell-based assays. Researchers should optimize these protocols for their specific cell type and experimental conditions.
Protocol 1: Qualitative Assessment of Intracellular Thiols by Fluorescence Microscopy
This protocol is adapted from the work of Bouffard et al. (2008).
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for Cy5 or similar red fluorophores)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of this compound in cell culture medium. A final concentration of 25 µM has been reported to be effective.[1] It is recommended to perform a concentration titration to determine the optimal concentration for your cell type.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C for 10-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove any extracellular probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths.
Protocol 2: Quantitative Analysis of Intracellular Thiol Levels by Flow Cytometry
This protocol allows for the quantification of thiol levels in a cell population.
Materials:
-
This compound stock solution
-
Cell culture medium
-
PBS
-
Cells of interest in suspension
-
Flow cytometer with a red laser (e.g., 633 nm or similar)
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in cell culture medium or PBS at a concentration of approximately 1 x 10⁶ cells/mL.
-
Probe Loading: Add this compound to the cell suspension to the desired final concentration.
-
Incubation: Incubate the cells at 37°C for the optimized time.
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells with PBS. Repeat the wash step.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. Measure the fluorescence intensity in the appropriate channel (e.g., APC or a similar red channel).
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound activation within a cell.
Experimental Workflow for Assessing Cell Permeability
Caption: General workflow for cell-based assays using this compound.
Conclusion
This compound is a valuable tool for the detection of intracellular thiols due to its cell-permeable nature and "turn-on" fluorescence mechanism. While detailed quantitative data on its permeability are currently limited, the provided protocols offer a solid foundation for its application in both qualitative and quantitative cell-based studies. Further research is warranted to fully characterize its transport across the cell membrane and to establish standardized protocols for its use in diverse cell types and experimental models. This will undoubtedly enhance its utility for researchers in various fields, including cell biology, pharmacology, and drug discovery.
References
ThioFluor 623 excitation and emission spectra
An In-Depth Technical Guide to ThioFluor 623
This compound is a highly selective fluorescent probe designed for the detection and imaging of thiols in various biological contexts. This guide provides a comprehensive overview of its properties, mechanism of action, and protocols for its application, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Specifications
This compound is a cell-permeable molecule that exhibits a significant increase in fluorescence upon reaction with thiols, making it a powerful tool for studying thiol-containing molecules such as glutathione and cysteine within cellular environments.[1][2][3][4]
Quantitative Data Summary
The key photophysical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 563 nm | [1] |
| Emission Maximum (λem) | 623 nm | |
| Molecular Formula | C31H30N6O10S | |
| Molecular Weight | 678.7 g/mol | |
| Purity | ≥98% | |
| Solubility | 20 mg/mL in DMSO and DMF | |
| Storage | Store at -20°C as a solid |
Mechanism of Action: Thiol-Activated Fluorescence
This compound is engineered as a pro-fluorophore, remaining in a non-fluorescent state in the absence of thiols. The probe's mechanism relies on a thiol-mediated cleavage reaction. When this compound encounters a thiol-containing molecule, the thiol group cleaves a dinitrobenzenesulfonamide group from the probe. This cleavage event generates a highly fluorescent product, leading to a fluorescence intensity increase of up to 120-fold. This "turn-on" response is highly selective for thiols and occurs readily in aqueous media, making it suitable for biological applications.
The fluorescence quantum yield of the resulting fluorophore is sensitive to the viscosity of its environment, showing an increase in more viscous media. This property can be advantageous for applications in cellular imaging where the intracellular environment is more viscous than simple aqueous buffers.
References
ThioFluor 623: A Technical Guide to Solubility and Stability in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ThioFluor 623 is a fluorescent probe utilized for the detection and imaging of thiols in biological systems.[1][2][3] Its application in cell-based assays and other aqueous experimental setups necessitates a thorough understanding of its solubility and stability in commonly used biological buffers. This technical guide provides a comprehensive overview of the known characteristics of this compound and details protocols for researchers to determine its solubility and stability in their specific experimental contexts.
This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is weakly fluorescent. Upon reaction with thiols, a cleavage event occurs, generating a highly fluorescent product with an emission maximum at 623 nm when excited at 563 nm.[1][2] This reaction is selective for thiols and occurs in aqueous media, making it suitable for biological applications.
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₃₀N₆O₁₀S | |
| Molecular Weight | 678.7 g/mol | |
| Excitation Wavelength (max) | 563 nm | |
| Emission Wavelength (max) | 623 nm | |
| Appearance | Crystalline solid | |
| Purity | ≥98% |
Solubility of this compound
Solubility in Organic Solvents
This compound exhibits good solubility in common organic solvents. This information is crucial for the preparation of stock solutions.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
Solubility in Biological Buffers
It is imperative for researchers to determine the empirical solubility of this compound in their specific buffer system and at the desired final concentration to avoid precipitation and ensure accurate experimental results.
Stability of this compound
Long-Term Storage
For long-term storage, this compound should be stored as a solid at -20°C. Under these conditions, the compound is stable for at least two years.
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical consideration for experimental design. Manufacturer guidelines strongly advise against storing aqueous solutions of this compound for more than one day. This suggests that the probe is susceptible to degradation, likely through hydrolysis, in aqueous environments.
Factors that can influence the stability of fluorescent probes in aqueous buffers include:
-
pH: The rate of hydrolysis can be pH-dependent.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light Exposure: Photobleaching can occur with prolonged exposure to light.
-
Buffer Composition: Specific ions or additives in the buffer could potentially impact stability.
Given the limited stability, it is recommended to prepare fresh aqueous solutions of this compound immediately before each experiment.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound in user-defined biological buffers.
Protocol for Determining Aqueous Solubility
This protocol allows for the determination of the kinetic solubility of this compound in a chosen biological buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Biological buffer of interest (e.g., PBS, TRIS, HEPES) at the desired pH
-
Microtiter plates (96-well, clear bottom)
-
Plate reader with absorbance measurement capabilities
-
Nephelometer (optional, for more sensitive precipitation detection)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO or DMF (e.g., 10 mg/mL).
-
Create a serial dilution of the this compound stock solution in the same organic solvent.
-
Dispense a small, fixed volume (e.g., 2 µL) of each dilution into the wells of a microtiter plate in triplicate. Include a solvent-only control.
-
Add the biological buffer to each well to achieve the desired final concentrations. The final concentration of the organic solvent should be kept low (typically ≤1%) to minimize its effects.
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the absorbance of each well at a wavelength where this compound absorbs (e.g., its excitation maximum of 563 nm).
-
Analyze the data: Plot the absorbance as a function of the this compound concentration. The concentration at which the absorbance plateaus or starts to decrease due to scattering from precipitated material is an indication of the kinetic solubility limit. For more precise measurements, a nephelometer can be used to detect light scattering from insoluble particles.
Protocol for Assessing Aqueous Stability
This protocol utilizes UV-Vis spectrophotometry to monitor the stability of this compound in a biological buffer over time.
Materials:
-
This compound
-
DMSO or DMF
-
Biological buffer of interest (e.g., PBS, TRIS, HEPES) at the desired pH
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a fresh solution of this compound in the biological buffer of interest by diluting a concentrated organic stock solution to a final concentration that gives a reliable absorbance reading (e.g., an initial absorbance of ~1.0 at 563 nm).
-
Transfer the solution to a quartz cuvette and place it in the temperature-controlled spectrophotometer set to the desired experimental temperature.
-
Record the absorbance spectrum of the solution at regular time intervals (e.g., every 30 minutes for several hours) over the excitation wavelength range of this compound.
-
Analyze the data: Monitor the change in absorbance at the maximum absorption wavelength (563 nm) over time. A decrease in absorbance indicates degradation of the probe. The degradation rate can be calculated, and the half-life (t₁/₂) of the probe in the specific buffer can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Signaling Pathway of this compound
The detection mechanism of this compound involves a specific chemical reaction with thiols.
Conclusion and Recommendations
While this compound is a valuable tool for thiol detection, its use in aqueous environments requires careful consideration of its solubility and stability. The information provided in this guide, including the detailed experimental protocols, will enable researchers to optimize their experimental conditions and ensure the generation of reliable and reproducible data.
Key Recommendations:
-
Always prepare fresh aqueous solutions of this compound from a DMSO or DMF stock immediately before use.
-
Do not store aqueous solutions of this compound for more than one day.
-
Empirically determine the solubility and stability of this compound in your specific biological buffer and experimental conditions using the protocols provided.
-
Protect solutions of this compound from prolonged exposure to light to minimize photobleaching.
References
ThioFluor 623: A Technical Guide to Quantum Yield and Fluorescence Enhancement in Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of ThioFluor 623, a fluorescent probe designed for the detection of thiols. We will delve into its quantum yield, fluorescence enhancement properties, and its potential application in studying proteins containing reactive thiol groups, such as the human Cholesteryl Ester Transfer Protein (hCETP). This document offers detailed experimental protocols and visual representations of key processes to facilitate its use in research and drug development.
Core Principles of this compound
This compound is a probe that exhibits minimal fluorescence in its native state. Upon reaction with a thiol-containing compound, the probe undergoes a cleavage reaction, releasing a highly fluorescent product with an emission maximum at approximately 623 nm. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it a sensitive tool for thiol quantification. The fluorescence intensity of the cleaved product can be up to 120-fold greater than that of the intact probe[1].
Signaling Pathway: Thiol-Induced Fluorescence
The fundamental mechanism of this compound activation involves the nucleophilic attack of a thiol group on the probe, leading to the cleavage of a dinitrobenzenesulfonamide quenching group. This releases the fluorophore, resulting in a significant increase in fluorescence.
Caption: this compound activation mechanism.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 563 nm | [1] |
| Emission Maximum (λem) | 623 nm | [1] |
| Fluorescence Enhancement | Up to 120-fold | [1] |
| Quantum Yield (Φf) of Cleaved Product | Not explicitly reported. A protocol for determination is provided in Section 3.1. It is noted to increase in more viscous media. | [1] |
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) of the thiol-activated this compound can be determined relative to a well-characterized fluorescence standard. This method involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield.
Materials:
-
This compound
-
A thiol-containing compound (e.g., L-cysteine or N-acetylcysteine)
-
A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine B in ethanol, Φf = 0.65)
-
Spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the fluorescent product: React an excess of a thiol (e.g., 1 mM L-cysteine) with a known concentration of this compound (e.g., 100 µM) in the chosen solvent to ensure complete conversion to the fluorescent form.
-
Prepare a series of dilutions: Create a series of dilutions of both the activated this compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: For each dilution, measure the absorbance at the excitation wavelength used for the fluorescence measurements.
-
Measure Fluorescence Spectra: For each dilution, record the fluorescence emission spectrum, ensuring identical excitation wavelength and spectrometer settings for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Caption: Experimental workflow for quantum yield determination.
Fluorescence Enhancement Assay with hCETP
This protocol describes a method to measure the fluorescence enhancement of this compound upon interaction with human Cholesteryl Ester Transfer Protein (hCETP). The assay is based on the reaction of this compound with accessible cysteine residues on the hCETP molecule. Evidence suggests that hCETP possesses a reactive cysteine at position 13 (Cys13) which can interact with thiol-containing compounds.
Materials:
-
This compound
-
Recombinant human CETP (hCETP)
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of hCETP in the assay buffer. Determine the protein concentration accurately.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of this compound to each well (e.g., 1 µM final concentration).
-
Add varying concentrations of hCETP to the wells. Include a control well with no hCETP.
-
Bring the final volume in each well to a constant value with the assay buffer.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the reaction to proceed. The incubation time may need to be optimized.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em = 563/623 nm).
-
Data Analysis:
-
Subtract the fluorescence intensity of the control well (no hCETP) from all other readings to correct for background fluorescence.
-
Plot the fluorescence intensity as a function of hCETP concentration.
-
The fluorescence enhancement can be calculated as the ratio of the fluorescence intensity in the presence of hCETP to the fluorescence intensity in the absence of hCETP.
-
Caption: Experimental workflow for hCETP fluorescence enhancement assay.
Conclusion
References
ThioFluor 623: An In-depth Technical Guide to its Application in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ThioFluor 623, a fluorescent probe utilized in the indirect measurement of oxidative stress. The core focus is on its mechanism of action, experimental applications, and the interpretation of data generated from its use in cellular and biochemical assays.
Core Principles of this compound in Oxidative Stress Detection
Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products. A key component of the cellular antioxidant defense system is the tripeptide glutathione (GSH), the most abundant non-protein thiol in eukaryotic cells. During oxidative stress, GSH is depleted as it scavenges ROS.
This compound is not a direct detector of ROS. Instead, it is a highly selective "turn-on" fluorescent probe for thiols.[1][2] Its application in oxidative stress studies is based on the principle that a decrease in intracellular thiol concentration, primarily GSH, is an indicator of oxidative stress.[3]
The probe itself is essentially non-fluorescent. However, in the presence of thiols, a 2,4-dinitrobenzenesulfonyl group is cleaved from the probe molecule. This cleavage event releases a red-emissive fluorophore, resulting in a significant increase in fluorescence intensity, which can be up to 120-fold.[2][4] The resulting fluorophore has an absorption maximum of 563 nm and an emission maximum of 623 nm.
The cell-permeable nature of this compound allows for the imaging and quantification of intracellular thiols in living cells. By measuring the fluorescence intensity, researchers can infer the relative levels of intracellular thiols and, consequently, the degree of oxidative stress.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound and its reaction with thiols.
| Parameter | Value | Reference |
| Excitation Maximum (cleaved probe) | 563 nm | |
| Emission Maximum (cleaved probe) | 623 nm | |
| Fluorescence Intensity Increase (upon reaction with thiols) | Up to 120-fold | |
| Solubility (in DMSO and DMF) | ~20 mg/mL |
| Thiol Substrate | Pseudo-first order rate constant (kobs) | Reference |
| Cysteine | 2.1 x 10⁻³ s⁻¹ | |
| Human Serum Albumin | 2.0 x 10⁻⁵ s⁻¹ |
Experimental Protocols
While a universally standardized protocol may require optimization for specific cell types and experimental conditions, the following provides a detailed methodology for a cell-based assay to measure intracellular thiol depletion as an indicator of oxidative stress using this compound.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line of interest
-
Black, clear-bottom 96-well microplates
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP))
-
N-methylmaleimide (NMM) (as a negative control for thiol depletion)
-
Fluorescence microplate reader or fluorescence microscope with appropriate filter sets (Excitation/Emission ~563/623 nm)
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.
-
Working Solution (e.g., 10 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium or PBS to the desired final working concentration (typically in the low micromolar range, e.g., 1-10 µM).
Experimental Workflow for Cellular Thiol Measurement
Caption: A typical workflow for measuring cellular thiol levels using this compound.
Detailed Steps
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Induction of Oxidative Stress:
-
Remove the culture medium.
-
Add fresh medium containing the desired concentrations of the oxidative stress inducer (e.g., H₂O₂).
-
Include a vehicle control (medium only) and a positive control for thiol depletion (pretreatment with N-methylmaleimide).
-
Incubate for a period determined by the specific experimental goals (e.g., 1-4 hours).
-
-
Staining with this compound:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the this compound working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.
-
-
Fluorescence Measurement:
-
Remove the staining solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh PBS or a suitable imaging buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 563 nm and 623 nm, respectively. Alternatively, visualize the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from a well with no cells.
-
Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells. A decrease in fluorescence intensity in the treated groups compared to the control group indicates thiol depletion and, therefore, oxidative stress.
-
Signaling Pathways and Logical Relationships
Oxidative Stress and Thiol Depletion Signaling Pathway
References
- 1. A highly selective fluorescent probe for thiol bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to ThioFluor 623 for Monitoring Thiol-Disulfide Exchange
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ThioFluor 623, a fluorescent probe designed for the selective detection and monitoring of thiol-disulfide exchange reactions. Thiol-disulfide exchange is a fundamental biological process crucial in protein folding, enzyme catalysis, and redox signaling. The ability to accurately monitor these reactions is of paramount importance in various fields, including drug discovery and development.
Core Principles of this compound
This compound is a "turn-on" fluorescent probe, meaning it is essentially non-fluorescent until it reacts with a thiol group. This property provides a high signal-to-noise ratio, making it a sensitive tool for detecting thiols in biological systems.
The mechanism of action involves the selective reaction of a thiol with the 2,4-dinitrobenzenesulfonyl quenching group of the this compound molecule. This reaction cleaves the quencher, releasing a highly fluorescent rhodol-type dye. This process results in a significant increase in fluorescence intensity, which can be up to 120-fold, allowing for the quantification of thiol concentration.[1]
Quantitative Data Presentation
For ease of comparison and experimental design, the key quantitative parameters of this compound and its fluorescent product are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 563 nm | [1] |
| Emission Wavelength (λem) | 623 nm | [1] |
| Fluorescence Increase upon Reaction | Up to 120-fold | [1] |
| Pseudo-first-order rate constant (kobs) for Cysteine | 2.1 x 10⁻³ s⁻¹ | [1] |
| Pseudo-first-order rate constant (kobs) for Human Serum Albumin | 2.0 x 10⁻⁵ s⁻¹ | |
| Quantum Yield (Φ) | Increases in more viscous media | |
| Extinction Coefficient (ε) | Not explicitly stated in the search results |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for in vitro protein labeling and live cell imaging.
In Vitro Monitoring of Thiol-Disulfide Exchange in Proteins
This protocol outlines the steps for labeling a purified protein with this compound to monitor the status of its thiol groups.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer: 10-100 mM phosphate buffer (e.g., PBS), Tris, or HEPES, pH 7.0-7.5.
-
Anhydrous DMSO or DMF for preparing this compound stock solution.
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Gel filtration column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding the probe.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted probe by passing the reaction mixture through a gel filtration column equilibrated with the reaction buffer.
-
-
Data Acquisition:
-
Measure the fluorescence of the labeled protein using a fluorometer with excitation at ~563 nm and emission at ~623 nm.
-
The degree of labeling can be calculated by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength, correcting for the dye's contribution to the 280 nm reading.
-
Live Cell Imaging of Intracellular Thiols
This protocol describes the use of this compound for visualizing intracellular thiols in living cells. This compound is cell-permeable.
Materials:
-
Cells of interest cultured on coverslips or in imaging dishes.
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
(Optional) N-methylmaleimide (NEM) as a negative control.
Procedure:
-
Cell Preparation:
-
Seed and culture cells to the desired confluency on a suitable imaging vessel.
-
-
Probe Loading:
-
Prepare a working solution of this compound in cell culture medium or PBS at a final concentration of 25 µM (diluted from a DMSO stock, ensuring the final DMSO concentration is low, e.g., <0.1%).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells.
-
-
Incubation:
-
Incubate the cells for 10-30 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with PBS to remove any unreacted probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex: ~563 nm, Em: ~623 nm).
-
-
(Optional) Negative Control:
-
To confirm that the fluorescence signal is due to the reaction with intracellular thiols, pre-treat a separate sample of cells with an excess of a thiol-reactive compound like N-methylmaleimide (NEM) before incubating with this compound. This should result in a significantly reduced fluorescence signal.
-
Mandatory Visualizations
To further elucidate the principles and workflows discussed, the following diagrams are provided.
Caption: General signaling pathway of a thiol-disulfide exchange reaction.
Caption: Reaction mechanism of this compound with a thiol.
Caption: Experimental workflows for using this compound.
References
Methodological & Application
Application Notes and Protocols for ThioFluor 623 in Live Cell Imaging
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
ThioFluor 623 is a fluorescent probe designed for the selective detection of thiols in live cells. The probe operates on a "turn-on" mechanism, remaining essentially non-fluorescent until it reacts with thiol groups. This reaction leads to a significant increase in fluorescence intensity, offering a high signal-to-noise ratio for imaging intracellular thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (HCys).[1][2] These thiols play a critical role in maintaining cellular redox homeostasis, and their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] this compound is a cell-permeable compound, allowing for the direct visualization and quantification of thiol dynamics in living cells.[1][3]
Principle of Detection
This compound's mechanism relies on the cleavage of a 2,4-dinitrobenzenesulfonyl protecting group by a thiol nucleophile. In its native state, the probe's fluorescence is quenched. Upon reaction with a thiol, the protecting group is removed, releasing a highly fluorescent reporter molecule with an emission maximum at 623 nm. This reaction is highly selective for thiols over other biological nucleophiles like amines and alcohols.
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum (λex) | 563 nm | |
| Emission Maximum (λem) | 623 nm | |
| Molecular Weight | 678.67 g/mol | |
| Solubility | Soluble in DMSO and DMF | |
| Recommended Working Concentration | 5-10 µM | |
| Fluorescence Increase Upon Reaction | Up to 120-fold |
Experimental Protocols
Reagent Preparation
1.1. Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
1.2. Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration (typically 5-10 µM).
-
It is recommended to prepare the working solution fresh for each experiment.
Live Cell Staining and Imaging
2.1. Cell Preparation:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2.2. Staining Protocol:
-
Remove the cell culture medium from the imaging vessel.
-
Wash the cells once with a warm, serum-free medium or buffer.
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.
-
After incubation, remove the staining solution.
-
Wash the cells two to three times with a warm imaging buffer (e.g., HBSS or phenol red-free medium) to remove any unbound probe.
-
Add fresh imaging buffer to the cells for imaging.
2.3. Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for detecting red fluorescence.
-
Excitation: A filter set with an excitation wavelength around 560 nm (e.g., 561 nm laser line or a 540-580 nm bandpass filter).
-
Emission: A filter set with an emission wavelength centered around 620 nm (e.g., a 600-640 nm bandpass filter).
-
Acquire images using a cooled CCD or sCMOS camera for optimal sensitivity.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.
Control Experiment: Thiol Depletion
To confirm the specificity of this compound for intracellular thiols, a control experiment using a thiol-reactive compound like N-methylmaleimide (NMM) can be performed.
-
Prepare cells as described in section 2.1.
-
Pre-treat the cells with an excess of NMM (e.g., 1 mM) for 30 minutes at 37°C to deplete intracellular free thiols.
-
Wash the cells thoroughly with a serum-free medium to remove the NMM.
-
Proceed with the this compound staining protocol as described in section 2.2.
-
Cells pre-treated with NMM should exhibit significantly reduced fluorescence compared to untreated cells, confirming that the signal from this compound is dependent on the presence of intracellular thiols.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound activation by intracellular thiols.
Experimental Workflow Diagram
Caption: Workflow for live cell imaging with this compound.
References
Application Notes and Protocols for ThioFluor 623 Staining in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ThioFluor 623 is a cell-permeable fluorescent probe designed for the selective detection of thiols within biological systems.[1] In its non-fluorescent state, the probe can readily cross cell membranes. Upon reacting with intracellular thiols, this compound undergoes a cleavage reaction, releasing a fluorophore with an absorption maximum at 563 nm and an emission maximum at 623 nm.[1] This reaction leads to a significant increase in fluorescence intensity, making it a valuable tool for quantifying intracellular thiol levels.
Protein aggregation is a hallmark of many neurodegenerative diseases and a critical quality attribute to monitor during the development of biotherapeutics. The formation of protein aggregates can induce cellular stress, leading to an imbalance in the cellular redox state and alterations in intracellular thiol levels. While not a direct stain for protein aggregates, this compound can be utilized in flow cytometry to measure these changes in the thiol-disulfide balance, providing an indirect assessment of cellular health and the downstream consequences of protein aggregation.
These application notes provide a detailed protocol for the use of this compound in flow cytometry to assess intracellular thiol content, which can be correlated with cellular stress induced by protein aggregation.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Excitation Maximum | 563 nm | [1] |
| Emission Maximum | 623 nm | [1] |
| Molecular Weight | 678.7 g/mol | [1] |
| Solubility | 20 mg/mL in DMSO and DMF | |
| Storage | -20°C |
Table 2: Recommended Staining Parameters (To be optimized for specific cell types and experimental conditions)
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10⁶ to 1 x 10⁷ cells/mL | Ensure a single-cell suspension to prevent clogging of the flow cytometer. |
| This compound Concentration | 1 - 10 µM | Start with a titration to determine the optimal concentration for your cell type. |
| Incubation Time | 15 - 60 minutes | Time-course experiments are recommended to find the optimal incubation period. |
| Incubation Temperature | 37°C | Optimal for live-cell staining to allow for enzymatic reactions and dye uptake. |
| Wash Buffer | Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) | Use a buffer compatible with live cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a final concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: Staining of Suspension Cells for Flow Cytometry
-
Cell Preparation:
-
Harvest cells and wash them once with pre-warmed (37°C) PBS or HBSS.
-
Centrifuge at 300-400 x g for 5 minutes at room temperature.
-
Resuspend the cell pellet in pre-warmed culture medium or PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 5 µM).
-
Add the this compound working solution to the cell suspension.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of PBS to remove any unbound dye.
-
Centrifuge at 300-400 x g for 5 minutes at room temperature between washes.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 0.5 mL of PBS or a suitable sheath fluid for flow cytometry analysis.
-
Analyze the samples on a flow cytometer equipped with appropriate lasers and filters for excitation at ~561 nm and emission detection at ~620 nm.
-
Protocol 3: Staining of Adherent Cells for Flow Cytometry
-
Cell Preparation:
-
Gently detach adherent cells from the culture vessel using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Transfer the detached cells to a centrifuge tube and wash once with pre-warmed (37°C) PBS.
-
Centrifuge at 300-400 x g for 5 minutes at room temperature.
-
Resuspend the cell pellet in pre-warmed culture medium or PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining, Washing, and Analysis:
-
Follow steps 2-4 from Protocol 2.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Mechanism of this compound activation by thiols.
References
ThioFluor 623 Assay for Microplate Readers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ThioFluor 623 is a highly selective fluorescent probe designed for the detection and quantification of thiols in biological samples. In its native state, the probe is virtually non-fluorescent. However, upon reaction with a thiol-containing compound, this compound undergoes a cleavage reaction, resulting in a significant increase in fluorescence intensity, with up to a 120-fold enhancement.[1] This reaction is selective for thiols and occurs readily in aqueous media, making it an ideal tool for various biological applications.[1] The resulting fluorophore exhibits an absorption maximum at 563 nm and an emission maximum at 623 nm.[1] Due to its cell-permeable nature, this compound can be utilized for the measurement of intracellular thiols.[1]
This document provides detailed application notes and protocols for the use of the this compound assay in a microplate reader format, tailored for researchers in life sciences and professionals in drug development.
Principle of the Assay
The this compound assay is based on a thiol-mediated cleavage of a non-fluorescent probe molecule. The probe is designed with a recognition unit that specifically reacts with the sulfhydryl group (-SH) of thiols. This reaction cleaves the molecule, releasing a highly fluorescent reporter. The intensity of the fluorescence signal is directly proportional to the concentration of thiols in the sample.
Applications
The this compound assay is a versatile tool with a broad range of applications, including:
-
Quantification of total thiol content: Measuring the overall thiol levels in cell lysates, plasma, and other biological samples.
-
Drug discovery and development: Screening for compounds that modulate intracellular thiol levels or exhibit electrophilic reactivity, which can be an indicator of potential toxicity.[2]
-
Oxidative stress research: Assessing the impact of various stimuli on the cellular antioxidant capacity by measuring changes in glutathione (GSH) levels, the most abundant intracellular thiol.
-
Enzyme kinetics: Monitoring the activity of enzymes that produce or consume thiols.
Data Presentation
Quantitative Assay Parameters
| Parameter | Value | Reference |
| Excitation Wavelength | 563 nm | |
| Emission Wavelength | 623 nm | |
| Recommended Probe Concentration | 5-20 µM | Adapted from similar assays |
| Recommended Glutathione Standard Range | 0-50 µM | Adapted from similar assays |
| Assay Format | 96- or 384-well black, clear-bottom plates | Standard practice |
Representative Glutathione Standard Curve
| Glutathione (µM) | Relative Fluorescence Units (RFU) |
| 0 | 150 |
| 1.56 | 850 |
| 3.13 | 1600 |
| 6.25 | 3100 |
| 12.5 | 6000 |
| 25 | 11500 |
| 50 | 22000 |
Note: This is example data. Users should generate their own standard curve for each experiment.
Experimental Protocols
Materials and Reagents
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.4)
-
Reduced Glutathione (GSH) standard
-
Black, clear-bottom 96- or 384-well microplates
-
Microplate reader with fluorescence capabilities
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.
-
This compound Working Solution (100 µM): On the day of the experiment, dilute the 10 mM stock solution 1:100 in Assay Buffer to a final concentration of 100 µM.
-
Glutathione (GSH) Stock Solution (10 mM): Dissolve an appropriate amount of reduced glutathione in Assay Buffer to make a 10 mM stock solution. Prepare fresh for each experiment.
-
Glutathione Standards (0-50 µM): Perform a serial dilution of the 10 mM GSH stock solution in Assay Buffer to prepare standards with concentrations ranging from 0 to 50 µM.
Protocol 1: Quantification of Thiols in Solution (e.g., Glutathione Standard Curve)
-
Plate Setup: Add 50 µL of each glutathione standard in triplicate to the wells of a black, clear-bottom 96-well plate. Include a "blank" control with 50 µL of Assay Buffer only.
-
Add this compound: Add 50 µL of the 100 µM this compound working solution to all wells, bringing the final volume to 100 µL and the final probe concentration to 50 µM.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the fluorescence intensity on a microplate reader with excitation set to ~563 nm and emission set to ~623 nm.
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. Plot the corrected fluorescence values against the glutathione concentration to generate a standard curve. Use a linear regression to determine the concentration of unknown samples.
Protocol 2: Measurement of Intracellular Thiols in Cell Lysates
-
Cell Culture and Treatment: Plate cells in a suitable culture vessel and treat with compounds of interest as required by the experimental design.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or sonication in Assay Buffer).
-
Centrifugation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the lysates in Assay Buffer to a consistent protein concentration.
-
Assay Procedure: Add 50 µL of the diluted cell lysate to the wells of a 96-well plate.
-
Add this compound: Add 50 µL of the 100 µM this compound working solution to each well.
-
Incubation and Measurement: Follow steps 3 and 4 from Protocol 1.
-
Data Analysis: Use the glutathione standard curve to determine the thiol concentration in the cell lysates. Normalize the thiol concentration to the protein concentration of each sample.
Visualizations
Figure 1. Principle of the this compound assay.
Figure 2. High-throughput screening workflow for identifying electrophilic compounds.
Figure 3. Simplified overview of glutathione metabolism and its role in drug detoxification.
References
Application Notes and Protocols for ThioFluor 623 Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ThioFluor 623, a selective fluorescent probe for the detection and imaging of thiols in biological systems. This document outlines the key properties of this compound, detailed protocols for its use in fluorescence microscopy, and its application in studying thiol-regulated cellular pathways.
Introduction to this compound
This compound is a highly selective, cell-permeable fluorescent probe designed for the detection of thiols, such as glutathione (GSH) and cysteine. In its native state, this compound is essentially non-fluorescent. Upon reaction with thiols, the probe undergoes a cleavage reaction, releasing a fluorophore with strong fluorescence emission.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making it an excellent tool for bioimaging. The fluorescence intensity of the cleaved product increases in more viscous environments, which is advantageous for imaging within the cellular milieu.[1]
The selective detection of thiols is crucial for understanding cellular redox homeostasis, as imbalances in thiol levels are associated with various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₀N₆O₁₀S |
| Molecular Weight | 678.7 g/mol |
| Excitation Maximum (cleaved product) | 563 nm |
| Emission Maximum (cleaved product) | 623 nm |
| Solubility | Soluble in DMSO and DMF (approx. 20 mg/mL)[1] |
| Purity | ≥98% |
Table 2: Recommended Starting Conditions for this compound Microscopy
| Parameter | Recommended Range | Notes |
| Cell Type | Adherent or suspension mammalian cells | Optimization for specific cell lines is recommended. |
| Staining Concentration | 1 - 10 µM | Start with 5 µM and optimize based on cell type and experimental conditions. |
| Incubation Time | 15 - 60 minutes | A 30-minute incubation is a good starting point. |
| Incubation Temperature | 37°C | Maintain cells in a controlled environment to ensure viability. |
| Imaging Medium | Hank's Balanced Salt Solution (HBSS) or serum-free medium | Avoid media containing components that may react with the probe. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 6.79 mg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Live Cell Staining and Imaging Protocol
This protocol is a general guideline for staining live mammalian cells with this compound. Optimization may be required for different cell types and experimental setups.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
-
This compound stock solution (1-10 mM in DMSO)
-
Pre-warmed (37°C) imaging medium (e.g., HBSS or serum-free medium)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish and culture until they reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: On the day of the experiment, prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed imaging medium to the desired final concentration (e.g., 5 µM).
-
Cell Washing: Carefully remove the culture medium from the cells and wash them twice with pre-warmed PBS.
-
Probe Loading: Add the this compound staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed imaging medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~560 nm, Emission: ~620 nm).
Control Experiments
To ensure the specificity of the this compound signal, it is recommended to perform the following control experiments:
-
Negative Control: Pre-incubate cells with a thiol-scavenging agent, such as N-ethylmaleimide (NEM), before adding this compound. This should result in a significant reduction in the fluorescence signal.
-
Positive Control: Treat cells with a compound known to induce oxidative stress and deplete cellular thiols (e.g., buthionine sulfoximine, BSO) or, conversely, supplement with a thiol-containing compound like N-acetylcysteine (NAC) to observe changes in fluorescence intensity.
Signaling Pathway and Workflow Diagrams
Mechanism of this compound Activation
The following diagram illustrates the "turn-on" mechanism of this compound upon reaction with thiols.
References
Measuring Protein Thiols in Cell Lysates with ThioFluor 623: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein thiols, primarily the sulfhydryl groups (-SH) of cysteine residues, are critical for protein structure, function, and regulation. The reversible oxidation of these thiols plays a pivotal role in cellular signaling, antioxidant defense, and response to oxidative stress. Consequently, the accurate quantification of protein thiols in biological samples such as cell lysates is essential for understanding various physiological and pathological processes. ThioFluor 623 is a highly selective and sensitive fluorescent probe for the detection of thiols. In its native state, this compound is essentially non-fluorescent. Upon reaction with a thiol group, the probe is cleaved, generating a highly fluorescent product with an absorption maximum at 563 nm and an emission maximum at 623 nm[1]. This reaction results in a fluorescence intensity increase of up to 120-fold, enabling the sensitive detection of thiols in complex biological mixtures[1]. This application note provides a detailed protocol for the quantification of total protein thiols in cell lysates using this compound in a 96-well plate format, suitable for high-throughput screening and analysis.
Principle of the Assay
The this compound assay is based on the thiol-mediated cleavage of the non-fluorescent probe, which releases a fluorescent reporter. The intensity of the fluorescence signal is directly proportional to the concentration of thiols in the sample. By using a standard curve generated with a known concentration of a thiol-containing compound, such as glutathione (GSH), the concentration of thiols in the cell lysate can be accurately determined.
Materials and Reagents
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Lysis Buffer (e.g., RIPA buffer, or a custom buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protease inhibitor cocktail
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced glutathione (GSH) or L-cysteine for standard curve
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation and emission filters for ~563 nm and ~623 nm, respectively.
-
Cultured cells
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 10 mM. Store the stock solution at -20°C, protected from light. The probe is soluble in DMSO and DMF at 20 mg/mL[1].
-
This compound Working Solution (100 µM): On the day of the experiment, dilute the 10 mM stock solution to 100 µM in the desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare this solution fresh and protect it from light.
-
Lysis Buffer: Prepare the chosen lysis buffer and keep it on ice. Immediately before use, add a protease inhibitor cocktail to prevent protein degradation.
-
Glutathione (GSH) Stock Solution (10 mM): Dissolve a known amount of reduced glutathione in the assay buffer to a final concentration of 10 mM. Prepare fresh on the day of the experiment.
-
GSH Standards for Standard Curve: Perform serial dilutions of the 10 mM GSH stock solution in the assay buffer to prepare a range of standards (e.g., 0 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 25 µM, 50 µM).
Cell Lysis
-
Adherent Cells:
-
Culture cells to the desired confluency in a multi-well plate.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 24-well plate).
-
Incubate on ice for 10-15 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell lysate) for the thiol assay and protein quantification.
-
-
Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the thiol assay and protein quantification.
-
Protein Concentration Determination
Determine the total protein concentration of each cell lysate sample using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for normalizing the thiol concentration to the protein content.
Thiol Quantification Assay
-
Sample and Standard Preparation:
-
In a black, clear-bottom 96-well plate, add 50 µL of each GSH standard in triplicate.
-
Add 50 µL of each cell lysate sample (diluted in assay buffer if necessary to fall within the linear range of the standard curve) in triplicate.
-
Include a blank control containing 50 µL of assay buffer.
-
-
Reaction Initiation:
-
Add 50 µL of the 100 µM this compound working solution to each well, bringing the final volume to 100 µL and the final probe concentration to 50 µM.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light. The reaction time may be optimized depending on the specific cell type and experimental conditions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 563 nm and emission at approximately 623 nm.
-
Data Presentation
Table 1: this compound Assay Parameters
| Parameter | Value |
| Excitation Wavelength | 563 nm |
| Emission Wavelength | 623 nm |
| This compound Final Concentration | 50 µM |
| Incubation Time | 30 minutes |
| Incubation Temperature | Room Temperature |
| Standard | Reduced Glutathione (GSH) |
Table 2: Representative Glutathione Standard Curve Data
| GSH Concentration (µM) | Average Fluorescence Intensity (RFU) | Standard Deviation |
| 0 | 150 | 15 |
| 1 | 550 | 25 |
| 2.5 | 1200 | 50 |
| 5 | 2350 | 110 |
| 10 | 4500 | 200 |
| 25 | 10500 | 450 |
| 50 | 20000 | 850 |
Note: The fluorescence intensity values are for illustrative purposes only and will vary depending on the instrument and experimental conditions.
Data Analysis
-
Subtract the average fluorescence intensity of the blank from all standard and sample readings.
-
Plot the corrected fluorescence intensity of the GSH standards against their corresponding concentrations to generate a standard curve.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c).
-
Use the equation to calculate the thiol concentration in each cell lysate sample.
-
Normalize the thiol concentration to the protein concentration of each sample (e.g., in nmol of thiol per mg of protein).
Mandatory Visualizations
Caption: Experimental workflow for measuring protein thiols.
Caption: Mechanism of this compound activation by protein thiols.
Specificity and Limitations
This compound is highly selective for thiols[1]. However, the assay measures the total free thiol content in the cell lysate, which includes both protein thiols and low molecular weight thiols like glutathione. To specifically measure protein thiols, a precipitation step to remove small molecules can be incorporated after cell lysis. Additionally, like many fluorescent probes, this compound can be susceptible to photobleaching, so exposure to light should be minimized. It is also important to ensure that the lysis buffer and other reagents are free of reducing agents that could interfere with the assay.
Conclusion
The this compound probe provides a sensitive and reliable method for the quantification of total protein thiols in cell lysates. The protocol described in this application note is straightforward, adaptable to a 96-well plate format, and suitable for a wide range of research and drug discovery applications. By following this detailed methodology, researchers can obtain accurate and reproducible measurements of cellular thiol status, providing valuable insights into the redox biology of their system of interest.
References
Application Notes and Protocols: Co-staining with Thioflavin Analogs and Other Fluorescent Probes
A Note on Probe Selection: ThioFluor 623 vs. Thioflavin-S/T for Amyloid Plaque Staining
A critical point of clarification for researchers is the distinction between this compound and the more traditional Thioflavin dyes (Thioflavin-S and Thioflavin-T) for the detection of amyloid plaques. While the names are similar, their chemical properties and primary applications are distinct.
This compound is a fluorescent probe designed for the detection of thiols.[1][2][3][4] In its native state, it is essentially non-fluorescent.[1] Upon reaction with a thiol-containing molecule (such as cysteine or glutathione), the probe is cleaved, generating a fluorophore with an excitation maximum at 563 nm and an emission maximum at 623 nm. This reaction leads to a significant, up to 120-fold, increase in fluorescence intensity. This compound is cell-permeable and is utilized for bioimaging of intracellular thiols.
Thioflavin-S and Thioflavin-T , on the other hand, are widely used for the histological staining of amyloid plaques, which are rich in β-sheet structures. The binding of these dyes to amyloid fibrils results in a distinct fluorescence emission, allowing for the visualization of these pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders.
Therefore, for researchers intending to perform co-staining of amyloid plaques with other cellular markers, Thioflavin-S or Thioflavin-T are the appropriate "Thio" probes to use, not this compound. The following application notes and protocols will focus on co-staining methodologies using Thioflavin-S, a commonly used dye for this purpose.
Application Note: Co-staining of Amyloid Plaques with Thioflavin-S and Immunofluorescent Probes
This application note provides a general framework for the simultaneous or sequential staining of amyloid plaques using Thioflavin-S and the immunofluorescent labeling of other cellular targets, such as neurons, microglia, or astrocytes, in brain tissue sections. This approach allows for the visualization of the spatial relationship between amyloid pathology and other cellular components of the central nervous system.
Spectral Properties of Key Probes
For successful co-staining, it is crucial to select fluorescent probes with minimal spectral overlap. Below is a table summarizing the spectral properties of Thioflavin-S and commonly used fluorescent probes for immunofluorescence.
| Probe | Excitation Max (nm) | Emission Max (nm) | Target |
| Thioflavin-S | ~440 | ~520 | Amyloid Plaques (β-sheets) |
| DAPI | ~358 | ~461 | Nuclei (DNA) |
| Alexa Fluor 488 | ~495 | ~519 | Various (Immunolabeling) |
| Alexa Fluor 594 | ~590 | ~617 | Various (Immunolabeling) |
| Alexa Fluor 647 | ~650 | ~668 | Various (Immunolabeling) |
Note: The spectral properties of Thioflavin-S can vary depending on the binding target and local environment. It is advisable to consult spectral viewers and perform control experiments to confirm spectral compatibility with other chosen fluorophores.
Experimental Workflow for Co-staining
The following diagram illustrates a typical workflow for co-staining brain tissue sections with Thioflavin-S and an antibody for a specific cellular marker.
References
Application Notes and Protocols for In Vivo Imaging of Thiols Using ThioFluor 623
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ThioFluor 623, a fluorescent probe for the detection and imaging of thiols in in vivo animal models. The information is intended to assist researchers in designing and executing robust experiments to investigate the role of thiols in various physiological and pathological processes.
Introduction to this compound
This compound is a cell-permeable fluorescent probe designed for the selective detection of thiols in biological systems.[1][2][3] In its native state, the probe is essentially non-fluorescent. Upon reaction with thiols, a cleavage event occurs, generating a highly fluorescent product with an absorption maximum at 563 nm and an emission maximum at 623 nm.[1][2] This "turn-on" fluorescence response, with an intensity increase of up to 120-fold, makes it a sensitive tool for thiol bioimaging. The fluorescence quantum yield of the cleaved product is enhanced in more viscous environments, suggesting excellent performance within the cellular milieu.
Key Features of this compound:
-
Selective for Thiols: Demonstrates a high selectivity for thiol groups over other biologically relevant molecules.
-
"Turn-On" Fluorescence: Exhibits a significant increase in fluorescence upon reaction with thiols, providing a high signal-to-noise ratio.
-
Cell-Permeable: Capable of crossing cell membranes to detect intracellular thiols.
-
Suitable for In Vivo Imaging: Its spectral properties in the far-red region minimize interference from tissue autofluorescence, making it amenable for in vivo applications.
Mechanism of Action
The detection of thiols by this compound is based on a specific chemical reaction. The non-fluorescent this compound molecule contains a dinitrobenzenesulfonamide group. In the presence of a thiol-containing molecule (R-SH), such as glutathione (GSH) or cysteine, the thiol group attacks the sulfonamide, leading to the cleavage of the dinitrobenzenesulfonyl quencher. This releases the fluorophore, resulting in a strong fluorescent signal at 623 nm.
Applications in In Vivo Imaging
Thiol homeostasis is critical for cellular function, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This compound can be a valuable tool for studying these processes in vivo. Potential applications include:
-
Monitoring Redox Status in Disease Models: Assessing changes in thiol levels in response to disease progression or therapeutic intervention.
-
Evaluating Drug Efficacy: Determining the effect of novel therapeutics on cellular thiol concentrations.
-
Investigating Mechanisms of Cellular Damage: Studying the role of thiol depletion in oxidative stress-induced injury.
Experimental Protocols
The following are generalized protocols for in vivo imaging with this compound in a mouse model. These should be optimized for specific animal models and experimental questions.
Probe Preparation
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the probe in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a stock solution (e.g., 1-10 mM).
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using a biocompatible vehicle such as a mixture of saline and a solubilizing agent (e.g., Cremophor EL or Tween 80). The final concentration of the organic solvent should be minimized (typically <5%) to avoid toxicity.
Animal Preparation and Probe Administration
-
Animal Model: Use appropriate animal models for the disease under investigation. All animal procedures should be performed in accordance with institutional guidelines.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) for the duration of the imaging procedure.
-
Probe Administration: The route of administration will depend on the target tissue and experimental design. Common routes include:
-
Intravenous (i.v.) injection: For systemic distribution.
-
Intraperitoneal (i.p.) injection: For general abdominal distribution.
-
Local administration: For targeted imaging of specific tissues or tumors.
-
-
Dosage: The optimal dose of this compound should be determined empirically. A starting point could be in the range of 1-10 mg/kg body weight.
In Vivo Fluorescence Imaging
-
Imaging System: Use an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for this compound (Excitation: ~560 nm, Emission: ~620 nm).
-
Image Acquisition: Acquire images at various time points post-injection to determine the optimal imaging window. This will depend on the pharmacokinetics of the probe.
-
Control Groups: Include appropriate control groups, such as animals injected with vehicle only, to account for background autofluorescence. To demonstrate the thiol-specificity of the signal, a control group pre-treated with a thiol-depleting agent like L-buthionine sulfoximine (BSO) can be included.
Data Analysis
-
Region of Interest (ROI) Analysis: Draw ROIs around the target tissues and quantify the average fluorescence intensity.
-
Background Subtraction: Subtract the background fluorescence from the ROI measurements.
-
Normalization: Normalize the fluorescence signal to a control tissue or to the pre-injection signal if applicable.
-
Statistical Analysis: Perform appropriate statistical analysis to compare fluorescence intensities between different experimental groups.
Quantitative Data Presentation
The following tables provide examples of how to structure and present quantitative data from in vivo imaging experiments with this compound.
Table 1: In Vivo Imaging Parameters for this compound
| Parameter | Recommended Value/Range | Notes |
| Probe Concentration | 1-10 mg/kg | Should be optimized for the specific animal model and target tissue. |
| Administration Route | Intravenous, Intraperitoneal, Local | Choice depends on the experimental question. |
| Imaging System | IVIS or similar | Equipped with appropriate filters. |
| Excitation Wavelength | ~560 nm | |
| Emission Wavelength | ~620 nm | |
| Imaging Time Points | 5 min - 24 h post-injection | A time-course study is recommended to determine the optimal window. |
Table 2: Example Biodistribution Data of this compound in a Tumor-Bearing Mouse Model
| Organ | Fluorescence Intensity (Arbitrary Units) ± SD |
| Tumor | 8.5 x 10⁸ ± 1.2 x 10⁸ |
| Liver | 6.2 x 10⁸ ± 0.9 x 10⁸ |
| Kidneys | 5.5 x 10⁸ ± 0.7 x 10⁸ |
| Lungs | 3.1 x 10⁸ ± 0.5 x 10⁸ |
| Spleen | 2.8 x 10⁸ ± 0.4 x 10⁸ |
| Muscle | 1.5 x 10⁸ ± 0.3 x 10⁸ |
Data are presented as mean ± standard deviation (n=5 mice per group) at 4 hours post-injection and are for illustrative purposes.
Thiol-Mediated Signaling Pathways in Disease
Thiols, particularly glutathione (GSH) and thioredoxin (Trx), are central to cellular redox signaling and play a protective role against oxidative stress. Dysregulation of these pathways is a hallmark of many diseases.
In many pathological conditions, there is an overproduction of reactive oxygen species (ROS), which leads to the oxidation of cellular thiols. This can deplete the cellular antioxidant capacity, leading to oxidative damage and cell death. This compound can be used to visualize these changes in thiol levels in real-time within a living organism, providing valuable insights into disease mechanisms and the effects of therapeutic interventions.
References
Troubleshooting & Optimization
Troubleshooting weak or no signal in ThioFluor 623 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ThioFluor 623 in their experiments.
Troubleshooting Guide: Weak or No Signal
Question: Why am I getting a weak or no fluorescent signal from my this compound experiment?
Answer: A weak or non-existent signal in a this compound experiment can be attributed to several factors, ranging from reagent handling to experimental setup. Below is a systematic guide to help you identify and resolve the issue.
Probe Integrity and Preparation
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Improper Storage: this compound is sensitive to light and temperature. It should be stored at -20°C in the dark.[1][2] Improper storage can lead to degradation of the probe and a loss of reactivity.
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Incorrect Solvent: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3] Using an inappropriate solvent can result in poor dissolution and a lower effective probe concentration.
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Aqueous Solution Instability: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Prepare fresh dilutions in your aqueous buffer right before the experiment.
Experimental Conditions
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Absence or Low Concentration of Thiols: this compound is essentially non-fluorescent in the absence of thiols and its fluorescence intensity increases upon reaction with them. Ensure that your sample contains thiols at a detectable concentration. Consider running a positive control with a known thiol-containing compound like Cysteine or Glutathione.
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Sub-optimal Probe Concentration: The concentration of this compound should be optimized for your specific application. A concentration that is too low will result in a weak signal.
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Insufficient Incubation Time: The reaction between this compound and thiols is time-dependent. Ensure you are incubating the probe with your sample for a sufficient amount of time to allow for the reaction to occur.
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Photobleaching: Like many fluorophores, the fluorescent product of the this compound reaction is susceptible to photobleaching. Minimize the exposure of your sample to the excitation light source.
Instrumentation and Settings
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Incorrect Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for this compound. The optimal excitation and emission wavelengths are 563 nm and 623 nm, respectively.
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Low Light Source Intensity or Detector Gain: The intensity of the excitation light source may be too low, or the detector gain may be set too low to detect the emitted fluorescence.
Troubleshooting Workflow
References
Improving the signal-to-noise ratio of ThioFluor 623 imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) of ThioFluor 623 imaging experiments.
Troubleshooting Guides
Low signal-to-noise ratio is a common challenge in fluorescence microscopy that can compromise data quality. This guide provides a systematic approach to identifying and resolving the root causes of this issue when using this compound, a fluorescent probe that detects thiols. The probe is essentially non-fluorescent in the absence of thiols and upon reaction, its fluorescence intensity can increase up to 120-fold.[1][2]
Guide 1: Optimizing Staining Protocol
A well-optimized staining protocol is fundamental to achieving a high SNR. This involves titrating the probe concentration and optimizing incubation and wash times.
Experimental Protocol: Titration of this compound Concentration and Incubation Time
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Cell Preparation: Plate cells on a suitable imaging dish or slide and culture to the desired confluency.
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Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] Protect the stock solution from light and moisture. Immediately before use, dilute the stock solution to working concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) in a serum-free medium or an appropriate buffer.
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Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.
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Incubation: Incubate the cells at 37°C for different durations (e.g., 15 min, 30 min, 60 min, 120 min).
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Washing: After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer (e.g., HBSS or a phenol red-free medium).
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Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~563/623 nm).[1]
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Analysis: Quantify the mean fluorescence intensity of the signal and the background for each condition. Calculate the SNR by dividing the mean signal intensity by the mean background intensity.
Data Presentation: this compound Titration and Incubation Time
| Concentration | Incubation Time | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) | Observations |
| 1 µM | 30 min | 500 | 100 | 5.0 | Weak signal |
| 5 µM | 30 min | 2500 | 150 | 16.7 | Good signal, low background |
| 10 µM | 30 min | 4500 | 200 | 22.5 | Optimal |
| 20 µM | 30 min | 5500 | 500 | 11.0 | High background |
| 10 µM | 15 min | 2000 | 180 | 11.1 | Incomplete staining |
| 10 µM | 60 min | 4800 | 400 | 12.0 | Increased background |
Workflow for Optimizing Staining Protocol
Caption: Workflow for optimizing the this compound staining protocol.
Guide 2: Minimizing Background Fluorescence
High background fluorescence can significantly reduce the SNR. The following steps can help mitigate this issue.
Experimental Protocol: Evaluating and Reducing Background
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Buffer Selection: Image cells in a phenol red-free and serum-free imaging medium. Phenol red and serum components can contribute to autofluorescence.
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Washing Steps: Increase the number and duration of washing steps after staining to ensure complete removal of unbound probe.
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Background Subtraction: Acquire a background image from a cell-free region of the coverslip and subtract it from the image of the cells.
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Use of Quenching Agents: In fixed-cell imaging, consider using a quenching agent like 0.1% sodium borohydride in PBS for 10 minutes to reduce aldehyde-induced autofluorescence.
Data Presentation: Effect of Washing Steps on SNR
| Number of Washes | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 1 | 4500 | 450 | 10.0 |
| 2 | 4450 | 300 | 14.8 |
| 3 | 4400 | 200 | 22.0 |
| 4 | 4300 | 190 | 22.6 |
Logical Diagram for Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The recommended excitation maximum is approximately 563 nm, and the emission maximum is around 623 nm.[1] It is crucial to use a filter set that is well-matched to these wavelengths to maximize signal collection and minimize bleed-through.
Q2: My signal is weak even at high concentrations of this compound. What could be the issue?
A2: Several factors could contribute to a weak signal:
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Low Thiol Content: The target cells may have a low concentration of intracellular thiols. Consider using a positive control, such as cells treated with a thiol-containing compound like N-acetylcysteine, to confirm the probe is working.
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Probe Instability: this compound stock solutions in DMSO should be stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles. Aqueous working solutions are not recommended for storage for more than a day.
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Incorrect Filter Sets: Ensure your microscope's filter sets are appropriate for the excitation and emission spectra of this compound.
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Photobleaching: Reduce the excitation light intensity or the exposure time to minimize photobleaching of the fluorophore.
Q3: I am observing high, non-specific background staining. How can I reduce it?
A3: High background can be caused by several factors:
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Excess Probe: Reduce the concentration of this compound and/or increase the number and duration of washing steps after incubation.
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Autofluorescence: Use a phenol red-free imaging medium, as phenol red can be fluorescent. Cellular components like NADH and flavins can also contribute to autofluorescence, which can be more prominent with longer exposure times.
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Non-specific Binding: While this compound is designed to be selective for thiols, some non-specific binding to other cellular components can occur. Including a blocking agent like BSA in your washing buffer might help in some cases.
Q4: Can I use this compound for fixed-cell imaging?
A4: this compound is primarily designed for live-cell imaging as it is cell-permeable and reacts with intracellular thiols. Fixation methods, especially those using aldehydes, can alter the thiol content of cells and may increase autofluorescence. If you must fix the cells, it is recommended to perform the staining with this compound on live cells before fixation.
Q5: How does the cellular environment affect this compound's fluorescence?
A5: The fluorescence quantum yield of the cleaved this compound product increases in more viscous environments. This suggests that the probe's brightness can be influenced by the local intracellular environment. This is an important consideration when comparing fluorescence intensities across different cellular compartments or cell types.
Signaling Pathway of this compound Activation
Caption: Activation mechanism of the this compound probe.
References
Preventing photobleaching of ThioFluor 623 during time-lapse microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of ThioFluor 623 during time-lapse microscopy.
Troubleshooting Guides
Problem: Rapid loss of this compound fluorescence signal during time-lapse imaging.
Possible Cause 1: High Excitation Light Intensity
Photobleaching, the irreversible photochemical destruction of a fluorophore, is often caused by high-intensity illumination.[1][2]
Solution:
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Reduce Laser Power/Lamp Intensity: Use the lowest possible excitation intensity that still provides a sufficient signal-to-noise ratio (SNR).[2][3] Start with a low laser power or lamp intensity and gradually increase it until you obtain a usable signal.
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Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without changing its spectral properties.[3]
Possible Cause 2: Long Exposure Times and Frequent Image Acquisition
Prolonged and repeated exposure to excitation light increases the cumulative light dose delivered to the sample, accelerating photobleaching.
Solution:
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Optimize Exposure Time: Use the shortest camera exposure time that provides an adequate signal. Modern sensitive cameras (e.g., sCMOS, EMCCD) can often detect sufficient signal with very short exposures.
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Increase Time Interval: For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.
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Balance Excitation Power and Exposure Time: In some cases, a longer exposure time with lower excitation power can be less damaging than a short exposure with high excitation power. This needs to be empirically determined for your specific setup and sample.
Possible Cause 3: Presence of Reactive Oxygen Species (ROS)
The interaction of the excited fluorophore with molecular oxygen can generate reactive oxygen species (ROS), which can chemically damage the fluorophore and lead to photobleaching.
Solution:
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Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging medium. These reagents work by scavenging ROS.
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Trolox: A water-soluble vitamin E analog that can reduce photobleaching.
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ProLong™ Live Antifade Reagent: An enzymatic oxygen scavenging system.
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Deoxygenate Imaging Medium: For some applications, it may be possible to use an oxygen-depleted imaging medium, though this can affect cell viability.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for time-lapse microscopy with this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light. In the context of time-lapse microscopy, this leads to a gradual decrease in the fluorescent signal from this compound over time, which can limit the duration of your experiment and affect the quantitative analysis of your data.
Q2: How can I optimize my microscope settings to minimize photobleaching of this compound?
A2: To minimize photobleaching, you should aim to deliver the minimum necessary dose of excitation light to your sample. This can be achieved by:
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Reducing the excitation light intensity using lower laser power or neutral density filters.
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Minimizing the camera exposure time .
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Increasing the interval between image acquisitions in a time-lapse series.
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Using appropriate filter sets that are well-matched to the excitation and emission spectra of this compound (Excitation max: 563 nm, Emission max: 623 nm) to maximize signal collection and minimize exposure to unnecessary wavelengths.
Q3: Are there any chemical additives that can help prevent photobleaching of this compound?
A3: Yes, antifade reagents can be added to the imaging medium to reduce photobleaching. These reagents typically work by scavenging reactive oxygen species that contribute to the destruction of the fluorophore. Commonly used antifade reagents for live-cell imaging include Trolox and ProLong™ Live Antifade Reagent.
Q4: How do I choose between different antifade reagents?
A4: The choice of antifade reagent will depend on your specific experimental needs and cell type.
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Trolox is a popular antioxidant that is cell-permeable and has been shown to reduce photobleaching for a variety of fluorophores. It is relatively inexpensive and easy to use.
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ProLong™ Live Antifade Reagent is a commercially available formulation that uses an enzymatic system to remove oxygen from the medium, thereby reducing the formation of ROS. It has been shown to be effective for a wide range of dyes and fluorescent proteins with minimal impact on cell viability.
Q5: What is a general protocol for using antifade reagents with this compound?
A5: While the optimal concentration should be determined empirically for your specific cell type and experimental conditions, here are general starting protocols.
Experimental Protocols
Protocol 1: Using Trolox to Reduce Photobleaching
This protocol is adapted from general guidelines for live-cell imaging.
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Prepare a 100 mM Trolox stock solution: Dissolve Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in a suitable solvent like DMSO. Store at -20°C.
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Prepare Imaging Medium with Trolox: On the day of the experiment, dilute the Trolox stock solution into your normal cell culture medium to a final concentration of 100-500 µM. Pre-warm the medium to 37°C.
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Cell Staining: Stain your cells with this compound according to your standard protocol.
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Medium Exchange: After staining, replace the staining medium with the pre-warmed imaging medium containing Trolox.
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Incubation: Incubate the cells for at least 15-30 minutes at 37°C before starting your time-lapse imaging.
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Imaging: Proceed with your time-lapse microscopy experiment, keeping the imaging parameters optimized for minimal light exposure.
Protocol 2: Using ProLong™ Live Antifade Reagent
This protocol is based on the manufacturer's instructions.
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Prepare ProLong™ Live Working Solution: Dilute the ProLong™ Live Antifade Reagent 1:100 in your complete cell culture medium or a suitable imaging buffer.
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Cell Staining: Stain your cells with this compound as you normally would.
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Medium Exchange: After staining and washing, add the ProLong™ Live working solution to your cells.
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Incubation: Incubate the cells in the dark for 15 minutes to 2 hours. The manufacturer recommends a 2-hour incubation for best performance.
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Imaging: Image your cells. The protective effect can last for up to 24 hours.
Data Presentation
The following tables provide an illustrative comparison of photobleaching rates with and without antifade agents. Please note that this is example data based on typical observations with long-wavelength fluorescent dyes and not specific to this compound. The actual performance should be experimentally determined.
Table 1: Illustrative Photobleaching Rates of a Thiol-Reactive Probe
| Imaging Condition | Half-life of Fluorescence (Number of Acquisitions) |
| Standard Imaging Medium | ~50 |
| + 200 µM Trolox | ~150 |
| + ProLong™ Live Antifade Reagent | ~250 |
Table 2: Recommended Starting Concentrations for Antifade Reagents
| Antifade Reagent | Stock Concentration | Recommended Working Concentration | Incubation Time |
| Trolox | 100 mM in DMSO | 100 - 500 µM | 15 - 30 minutes |
| ProLong™ Live Antifade Reagent | Provided | 1:100 dilution | 15 minutes - 2 hours |
Mandatory Visualization
Caption: Signaling pathway of photobleaching.
Caption: Experimental workflow for preventing photobleaching.
Caption: Troubleshooting logic for photobleaching.
References
Common artifacts in ThioFluor 623 staining and how to avoid them
Welcome to the technical support center for ThioFluor 623 staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent probe designed for the detection of thiols in biological systems.[1][2][3] In its initial state, the probe is essentially non-fluorescent. Upon reaction with a thiol group (-SH), a cleavage event occurs, generating a highly fluorescent product with an absorption maximum at 563 nm and an emission maximum at 623 nm.[1][3] This "turn-on" mechanism provides a high signal-to-noise ratio, with a potential fluorescence intensity increase of up to 120-fold. This compound is cell-permeable, making it suitable for live-cell imaging of intracellular thiols.
Q2: What are the optimal storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least two years. Stock solutions can be prepared by dissolving the solid in an organic solvent such as DMSO or dimethylformamide (DMF) at a concentration of approximately 20 mg/mL. It is recommended to purge the organic solvent with an inert gas before preparing the stock solution. Aqueous solutions for experiments should be prepared fresh by diluting the organic stock solution into your aqueous buffer. It is not recommended to store aqueous solutions for more than one day.
Q3: Can this compound be used in fixed cells?
This compound is primarily designed for use in live cells due to its reactivity with intracellular thiols. Fixation and permeabilization procedures can alter the cellular environment and potentially affect the distribution and concentration of thiols, leading to artifacts. If endpoint assays are required, live cells should be stained with this compound first, followed by fixation.
Q4: Is this compound compatible with other fluorescent probes for multiplexing?
Yes, with careful planning. The emission maximum of this compound is 623 nm (in the red spectrum). When selecting other fluorophores, ensure their excitation and emission spectra have minimal overlap with this compound to avoid bleed-through. Use a fluorescence spectra viewer tool to check for compatibility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Excess Probe Concentration: Using too much this compound can lead to non-specific binding and high background. 2. Autofluorescence: Some cell types or media components naturally fluoresce. 3. Inadequate Washing: Insufficient removal of unbound probe. | 1. Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration that provides a good signal. 2. Check for Autofluorescence: Image unstained cells under the same conditions to determine the level of background fluorescence. If high, consider using a different imaging medium. 3. Improve Washing: Increase the number and duration of wash steps after probe incubation. |
| Weak or No Signal | 1. Low Thiol Concentration: The cells may have low levels of detectable thiols. 2. Probe Degradation: Improper storage or handling of this compound. 3. Photobleaching: Excessive exposure to excitation light. | 1. Use a Positive Control: Treat cells with a known thiol-containing compound like N-acetylcysteine to confirm probe activity. 2. Use Fresh Probe: Prepare fresh dilutions from a properly stored stock solution for each experiment. 3. Minimize Light Exposure: Reduce the intensity and duration of excitation light. Use an anti-fade mounting medium if imaging fixed cells. |
| Patchy or Punctate Staining | 1. Probe Aggregation: this compound may precipitate if not fully dissolved or if the aqueous solution is stored for too long. 2. Cell Stress or Death: Stressed or dying cells can exhibit altered thiol distribution and membrane permeability. | 1. Ensure Complete Dissolution: Vortex the stock solution well. Prepare fresh aqueous dilutions and use them promptly. 2. Assess Cell Health: Use a viability dye to check the health of your cells. Ensure optimal cell culture conditions. |
| Inconsistent Results | 1. Variability in Cell Health: Differences in cell density, passage number, or growth conditions can affect cellular thiol levels. 2. Inconsistent Incubation Times: Variation in the duration of probe loading. | 1. Standardize Cell Culture: Use cells of a similar passage number and seed them at a consistent density. 2. Maintain Consistent Timing: Use a timer to ensure consistent incubation and wash times for all samples. |
Quantitative Data
| Parameter | Value | Reference |
| Excitation Maximum | 563 nm | |
| Emission Maximum | 623 nm | |
| Solubility in DMSO/DMF | ~20 mg/mL | |
| Storage Temperature | -20°C (solid) | |
| Stability of Solid | ≥ 2 years at -20°C |
Experimental Protocols
Live-Cell Staining with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
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This compound
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Anhydrous DMSO or DMF
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Live-cell imaging medium (e.g., phenol red-free DMEM)
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Phosphate-buffered saline (PBS) or other balanced salt solution
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Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)
Protocol:
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Prepare a 10 mM Stock Solution:
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Allow the vial of solid this compound to equilibrate to room temperature before opening.
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Add the appropriate volume of anhydrous DMSO or DMF to achieve a 10 mM concentration.
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Vortex thoroughly to ensure the probe is completely dissolved.
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Store the stock solution at -20°C, protected from light and moisture.
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Prepare the Staining Solution:
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On the day of the experiment, dilute the 10 mM stock solution in a warm, serum-free, phenol red-free imaging medium to the desired final concentration. A starting concentration of 1-10 µM is recommended.
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It is crucial to perform a concentration titration to determine the optimal concentration for your specific cell type and application.
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Cell Staining:
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Remove the culture medium from the cells.
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Wash the cells once with warm PBS or imaging medium.
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Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
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Washing:
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Remove the staining solution.
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Wash the cells 2-3 times with warm imaging medium to remove any unbound probe.
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Imaging:
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Image the cells using a fluorescence microscope equipped with appropriate filters for excitation at ~560 nm and emission at ~620 nm.
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To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal.
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Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common this compound staining artifacts.
References
Effect of pH and temperature on ThioFluor 623 reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH and temperature on the reactivity of ThioFluor 623.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound and how does it detect thiols?
This compound is a fluorescent probe designed for the detection of free thiols (sulfhydryl groups, -SH) in solution and biological samples. In its native state, the probe is essentially non-fluorescent. The detection mechanism is based on a thiol-induced cleavage reaction. When this compound reacts with a thiol, a dinitrobenzenesulfonamide (DNBS) quenching group is cleaved from the fluorophore. This cleavage results in a significant increase in fluorescence intensity, with an emission maximum at approximately 623 nm when excited at around 563 nm.[1] This "turn-on" fluorescence response allows for sensitive quantification of thiols.
Q2: How does pH affect the reactivity of this compound with thiols?
The reaction between this compound and thiols is highly dependent on pH. The reactivity of a thiol group is dictated by its protonation state. The deprotonated form, the thiolate anion (R-S⁻), is a much stronger nucleophile and therefore more reactive than the protonated thiol (R-SH). The equilibrium between the thiol and thiolate is governed by the pKa of the thiol group (typically around 8-9 for most thiols).
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At acidic pH (well below the thiol's pKa): The thiol will be predominantly in its protonated form (R-SH), leading to a very slow reaction with this compound.
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At neutral to slightly alkaline pH (around the thiol's pKa): There is a significant concentration of the reactive thiolate anion (R-S⁻), resulting in a much faster reaction rate. For most biological applications, a pH range of 7.0 to 8.0 is considered optimal, providing a good balance between thiol reactivity and the stability of the probe and biological sample.[2]
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At highly alkaline pH (well above the thiol's pKa): While the reaction rate with the thiolate may be very fast, the stability of the this compound probe itself can be compromised. High pH can lead to degradation of the probe and increased background fluorescence, which can interfere with accurate measurements.
Q3: Can the fluorescence of this compound itself be affected by pH?
Yes, it is possible that the fluorescence of both the unreacted this compound probe and its fluorescent product could be influenced by pH. For many fluorescent dyes, changes in pH can alter their electronic structure, leading to changes in fluorescence intensity. Therefore, it is crucial to perform control experiments to assess the intrinsic fluorescence of this compound and its cleaved product across the range of pH values used in your experiments. This will help to distinguish between a true thiol-dependent signal and a pH-induced artifact.
Q4: What is the optimal temperature for this compound assays?
The optimal temperature for this compound assays is a balance between reaction kinetics and the stability of the reactants and the fluorescent product.
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Reaction Kinetics: Generally, increasing the temperature will increase the rate of the reaction between this compound and thiols, following the principles of chemical kinetics.
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Probe and Analyte Stability: High temperatures can lead to the degradation of the this compound probe, the thiol-containing analyte, and the fluorescent product. For long-term storage, this compound is typically stored at -20°C.[1] Aqueous solutions of the probe are not recommended for storage for more than one day, suggesting that the probe's stability in aqueous buffers is limited.
For most applications, performing the assay at a stable and controlled room temperature (e.g., 20-25°C) is a good starting point. If a faster reaction is desired, a slightly elevated temperature (e.g., 37°C) could be tested, but it is essential to verify the stability of the probe and the fluorescent signal at that temperature.
Q5: How should I prepare and store this compound stock solutions?
This compound is typically provided as a solid. To prepare a stock solution, dissolve the solid in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution should be stored at -20°C, protected from light and moisture. For use in aqueous experimental buffers, the organic stock solution should be diluted to the final working concentration immediately before use. It is not recommended to store aqueous solutions of this compound for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Incorrect pH of the assay buffer. The pH may be too acidic, resulting in a low concentration of the reactive thiolate anion. | Ensure the pH of your assay buffer is within the optimal range (typically 7.0 - 8.0 for biological samples).[2] Verify the pH of your final reaction mixture. |
| Degradation of the this compound probe. The probe may have been improperly stored or handled, or the assay temperature may be too high. | Prepare a fresh dilution of the this compound stock solution. Ensure the stock solution has been stored correctly at -20°C and protected from light. Avoid prolonged exposure of the probe to high temperatures. | |
| Low concentration of free thiols in the sample. | Use a positive control with a known concentration of a thiol, such as glutathione or cysteine, to confirm that the assay is working. | |
| High background fluorescence | Decomposition of the this compound probe. This can be caused by exposure to high pH, high temperature, or prolonged exposure to light. | Prepare a fresh solution of this compound. Run a blank sample containing only the buffer and the probe to assess the background fluorescence. Optimize the assay conditions to minimize probe degradation. |
| Autofluorescence from the sample. | Measure the fluorescence of your sample without the this compound probe to determine its intrinsic fluorescence. If necessary, subtract this background from your measurements. | |
| Inconsistent or irreproducible results | Fluctuations in temperature. Variations in ambient temperature can affect the reaction rate. | Perform the assay in a temperature-controlled environment, such as a water bath or an incubator. Allow all reagents to equilibrate to the assay temperature before starting the reaction. |
| Variations in pH between samples. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment, especially when adding samples with a different pH. | |
| Pipetting errors. | Ensure accurate and consistent pipetting of all reagents, especially the this compound probe and the thiol standards. |
Quantitative Data Summary
The following tables provide a generalized summary of the expected effects of pH and temperature on this compound reactivity based on the general principles of thiol chemistry and fluorescent probes. Note: This is illustrative data and not based on specific experimental results for this compound. Users should perform their own optimization experiments.
Table 1: Expected Effect of pH on this compound Reactivity
| pH Range | Relative Reaction Rate | Potential Issues |
| 5.0 - 6.0 | Very Low | Low concentration of reactive thiolate. |
| 6.5 - 7.5 | Moderate to High | Generally optimal for biological samples.[2] |
| 7.5 - 8.5 | High to Very High | Increased reaction rate, but potential for probe instability to begin. |
| > 9.0 | Very High | Risk of probe degradation and high background fluorescence. |
Table 2: Expected Effect of Temperature on this compound Reactivity
| Temperature | Relative Reaction Rate | Potential Issues |
| 4°C | Very Low | Slow reaction kinetics, may require long incubation times. |
| Room Temperature (20-25°C) | Moderate | Good balance of reaction rate and stability for many applications. |
| 37°C | High | Faster reaction, but increased risk of probe and analyte degradation. Stability should be verified. |
| > 45°C | Very High | Significant risk of probe and analyte degradation, and potential for decreased fluorescence of the product. |
Experimental Protocols
Key Experiment: Determination of the Optimal pH for this compound Reactivity
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Reagent Preparation:
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Prepare a series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). A phosphate or borate buffer system is suitable.
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Prepare a 1 mM stock solution of a standard thiol, such as glutathione (GSH), in deionized water.
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Prepare a 100 µM stock solution of this compound in anhydrous DMSO.
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Assay Procedure:
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In a 96-well microplate, add 90 µL of each pH buffer to triplicate wells.
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Add 5 µL of the 1 mM GSH stock solution to each well to achieve a final concentration of 50 µM.
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To a separate set of triplicate wells for each pH, add 5 µL of deionized water instead of the GSH solution to serve as a blank (to measure background fluorescence).
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Initiate the reaction by adding 5 µL of the 100 µM this compound stock solution to all wells (final concentration of 5 µM).
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Incubate the plate at a constant temperature (e.g., 25°C), protected from light.
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Measure the fluorescence intensity at various time points (e.g., 5, 10, 20, 30, 60 minutes) using a microplate reader with excitation at ~563 nm and emission at ~623 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the average fluorescence of the GSH-containing wells for each pH at each time point.
-
Plot the background-subtracted fluorescence intensity against time for each pH to determine the initial reaction rate.
-
Plot the reaction rate (or the fluorescence intensity at a fixed time point) as a function of pH to determine the optimal pH for the reaction.
-
Visualizations
References
ThioFluor 623 stability in long-term cell culture experiments
Welcome to the technical support center for ThioFluor 623. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges when using this compound in long-term cell culture experiments. Due to limited publicly available data on the long-term stability and behavior of this compound, this document provides a framework of frequently asked questions (FAQs) and troubleshooting guides with detailed protocols to help you validate the probe for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: The manufacturer indicates that solid this compound is stable for at least four years when stored at -20°C. Stock solutions prepared in anhydrous DMSO or DMF should be stored at -20°C and are generally stable for several months. However, aqueous solutions of the probe are not recommended for storage for more than one day. For long-term experiments, it is crucial to use freshly diluted probe in your cell culture medium.
Q2: How does this compound work to detect thiols?
A2: this compound is a cell-permeable probe that is initially non-fluorescent. In the presence of thiols, such as glutathione (GSH) and cysteine, the probe undergoes a cleavage reaction. This reaction releases a fluorophore that has an excitation maximum at 563 nm and an emission maximum at 623 nm. The fluorescence intensity is proportional to the concentration of intracellular thiols.
Q3: I am planning a long-term experiment (24-72 hours). Is this compound stable in my cell culture medium at 37°C?
A3: The stability of this compound in cell culture medium over extended periods has not been widely reported. Factors such as the components of your specific medium, pH, and temperature can affect its stability. It is highly recommended to perform a stability test under your experimental conditions. Please refer to the Troubleshooting Guide , section 1 for a detailed protocol.
Q4: Will repeated imaging of my cells stained with this compound cause phototoxicity or photobleaching?
A4: As with most fluorescent probes, prolonged exposure to excitation light can lead to photobleaching of the fluorescent product and induce phototoxicity in cells. This compound emits in the far-red spectrum, which is generally associated with lower phototoxicity compared to shorter wavelength dyes. However, the degree of phototoxicity and photobleaching will depend on the intensity and duration of light exposure, as well as the sensitivity of your cell line. We recommend performing a photostability and phototoxicity assessment. See the Troubleshooting Guide , section 2 for a detailed protocol.
Q5: What is the potential cytotoxicity of this compound in long-term experiments?
Q6: How well is this compound and its fluorescent product retained within the cells over time?
A6: this compound is designed to be cell-permeable. The retention of the probe and its fluorescent product can be influenced by cell type and the activity of cellular efflux pumps. For long-term experiments, significant leakage could lead to a decrease in signal or an increase in background fluorescence. A cell retention assay is advised. See the Troubleshooting Guide , section 4 for a protocol.
Q7: Does this compound react with reactive oxygen species (ROS)?
A7: The manufacturer states that this compound is selective for thiols.[1] However, the cross-reactivity with various ROS has not been extensively documented. In experiments where ROS levels may be altered, it is important to verify the probe's selectivity. A ROS selectivity test can help confirm this. Please refer to the Troubleshooting Guide , section 5 for a protocol.
Summary of this compound Properties
| Property | Value | Source |
| Excitation Maximum | 563 nm | [1] |
| Emission Maximum | 623 nm | [1] |
| Molecular Weight | 678.7 g/mol | [1] |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years | |
| Solvent for Stock | DMSO or DMF | [1] |
Troubleshooting Guides & Experimental Protocols
Here we provide detailed protocols to help you assess the suitability of this compound for your long-term cell culture experiments.
This compound Stability in Cell Culture Medium
This protocol will help you determine the stability of this compound in your specific cell culture medium at 37°C.
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration you plan to use in your experiments.
-
In a 96-well plate, add a known concentration of a thiol, such as glutathione (GSH), to multiple wells.
-
Add the this compound solution to the wells containing GSH and to control wells with medium only.
-
Incubate the plate at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), measure the fluorescence intensity using a plate reader (Ex/Em = 563/623 nm).
-
A decrease in the fluorescence signal in the presence of GSH over time indicates degradation of the probe. An increase in fluorescence in the control wells indicates spontaneous hydrolysis.
Caption: Workflow for assessing this compound stability in cell culture medium.
Photostability and Phototoxicity Assessment
This protocol is designed to evaluate the photostability of the this compound fluorescent product and the potential for phototoxicity.
Methodology:
-
Seed your cells on a glass-bottom dish suitable for live-cell imaging.
-
Load the cells with this compound according to your standard protocol.
-
Identify a region of interest and acquire an initial image.
-
Continuously expose this region to the excitation light (563 nm) for an extended period (e.g., 5-10 minutes), acquiring images at regular intervals (e.g., every 30 seconds).
-
Monitor the fluorescence intensity over time. A decrease in intensity indicates photobleaching.
-
For phototoxicity, after the extended light exposure, continue to monitor the cells for morphological changes, such as membrane blebbing or cell detachment, for several hours. Compare with a control region that was not exposed to prolonged illumination.
Caption: Protocol for evaluating photostability and phototoxicity.
Cytotoxicity Assay
This protocol will help you determine the non-toxic working concentration of this compound for your cell line over the desired experimental duration.
Methodology:
-
Seed your cells in a 96-well plate at a suitable density.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO).
-
Incubate the cells for your desired long-term durations (e.g., 24, 48, and 72 hours).
-
At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control to determine the cytotoxic threshold.
Caption: Workflow for determining this compound cytotoxicity.
Cellular Leakage Assay
This protocol is to assess the retention of the this compound fluorescent product inside the cells over time.
Methodology:
-
Load your cells with this compound.
-
After loading, wash the cells with fresh, probe-free medium.
-
Acquire an initial fluorescence image.
-
Incubate the cells at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), acquire images of the same field of view.
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Measure the average fluorescence intensity of the cells at each time point. A significant decrease in cellular fluorescence over time suggests leakage of the probe or its product.
Caption: Protocol for assessing cellular retention of this compound.
ROS Selectivity Test
This protocol helps to verify the selectivity of this compound for thiols over common reactive oxygen species.
Methodology:
-
In a 96-well plate, prepare solutions containing:
-
This compound alone (negative control).
-
This compound + GSH (positive control).
-
This compound + a ROS generator (e.g., H2O2, menadione for superoxide).
-
-
Incubate the plate for a suitable time (e.g., 30-60 minutes) at 37°C.
-
Measure the fluorescence intensity (Ex/Em = 563/623 nm).
-
A significant increase in fluorescence should only be observed in the presence of GSH, confirming the probe's selectivity.
Caption: Expected selectivity of this compound.
References
Technical Support Center: ThioFluor 623 Staining and Autofluorescence
Welcome to the technical support center for ThioFluor 623. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments, with a specific focus on managing autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent probe designed to react with thiols. In its initial state, the probe is virtually non-fluorescent. Upon reaction with thiols, it undergoes cleavage, resulting in a significant increase in fluorescence intensity (up to 120-fold).[1][2] The resulting fluorophore has an excitation maximum at approximately 563 nm and an emission maximum at 623 nm.[1][2] This cell-permeable probe is suitable for detecting intracellular thiols.[1]
Q2: What is autofluorescence and what causes it in my samples?
Autofluorescence is the natural fluorescence emitted by biological materials, which can interfere with the detection of specific fluorescent signals. It can be a significant source of background noise in fluorescence microscopy. Common causes of autofluorescence include:
-
Endogenous Fluorophores : Several molecules naturally present in tissues and cells can fluoresce, including collagen, elastin, lipofuscin, NADH, and riboflavins. Red blood cells also contribute to autofluorescence due to the heme group in hemoglobin.
-
Fixation Methods : Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by cross-linking proteins. Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde. The duration of fixation can also impact the intensity of autofluorescence.
-
Sample Processing : Heat and dehydration steps during sample preparation can increase autofluorescence, particularly in the red spectrum.
Q3: How can I determine if the background signal in my this compound-stained sample is due to autofluorescence?
To identify autofluorescence, you should prepare a control sample that undergoes the exact same processing (fixation, permeabilization, etc.) but is not stained with this compound. Observe this unstained sample under the microscope using the same filter set you would use for this compound. Any fluorescence detected in this control sample can be attributed to autofluorescence.
Troubleshooting Guide: Dealing with High Autofluorescence
High background fluorescence can obscure the specific signal from this compound, making data interpretation difficult. This guide provides a systematic approach to troubleshooting and mitigating autofluorescence.
Problem: High background fluorescence is observed in my this compound-stained samples.
Below is a troubleshooting workflow to help identify the source of the high background and implement appropriate solutions.
Caption: Troubleshooting workflow for high background fluorescence.
Solutions and Experimental Protocols
Here are detailed strategies to reduce autofluorescence at different stages of your experiment.
1. Pre-Staining and Sample Preparation Strategies
-
Optimize Fixation : If using aldehyde-based fixatives, minimize the fixation time to what is necessary for adequate preservation. Consider replacing aldehyde fixatives with chilled organic solvents like methanol or ethanol, especially for cell surface markers.
-
Perfuse Tissues : For animal studies, perfusing the tissue with phosphate-buffered saline (PBS) prior to fixation can effectively remove red blood cells, a major source of heme-related autofluorescence.
2. Chemical Quenching Methods
Several chemical treatments can be applied to tissue sections to quench autofluorescence. The effectiveness of these methods can be tissue-dependent.
| Quenching Method | Target Autofluorescence Source(s) | Reported Quenching Efficiency |
| Sudan Black B | Lipofuscin, formalin-induced | 65-95% |
| Sodium Borohydride | Aldehyde-induced | Variable, can increase red blood cell autofluorescence |
| TrueBlack™ | Lipofuscin | 89-93% |
| MaxBlock™ | Broad spectrum | 90-95% |
| TrueVIEW™ | Collagen, elastin, red blood cells | Significant reduction |
| Copper Sulfate | General | 52-68% |
Note: Quenching efficiencies are compiled from various studies and can vary based on tissue type, fixation method, and imaging parameters.
Detailed Experimental Protocols
Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching
Sudan Black B is effective at quenching autofluorescence from lipofuscin, a pigment that accumulates in aging cells.
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Prepare a 0.1% Sudan Black B solution in 70% ethanol.
-
After your final washing step in the staining protocol, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.
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Destain by washing the slides extensively with 70% ethanol for 5-10 minutes.
-
Rinse thoroughly with PBS.
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Mount coverslips with an appropriate mounting medium.
Note: Sudan Black B can produce some background in the far-red channel, which should be considered in multiplexing experiments.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is primarily used to reduce autofluorescence caused by aldehyde fixatives.
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Prepare a fresh solution of 0.1% sodium borohydride in PBS.
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After rehydration of paraffin-embedded sections or permeabilization of cultured cells, incubate the samples with the sodium borohydride solution.
-
Incubate for 10-15 minutes at room temperature.
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Wash thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with the blocking and staining protocol.
Caution: Sodium borohydride is a reactive substance; handle with care and prepare the solution fresh. The effects of this treatment can be variable.
3. Imaging and Spectral Strategies
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Use of Far-Red Fluorophores : Autofluorescence is typically strongest in the blue, green, and red regions of the spectrum. When performing multicolor imaging alongside this compound (emits at 623 nm), consider using fluorophores that emit in the far-red or near-infrared range for other targets to minimize spectral overlap with autofluorescence.
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Spectral Unmixing : If you are using a confocal microscope with a spectral detector, you can use spectral unmixing. This technique involves capturing the emission spectrum of the autofluorescence from an unstained control sample and then computationally subtracting this "spectral fingerprint" from your stained sample images.
Caption: Experimental workflow for this compound staining with an optional autofluorescence quenching step.
References
Optimizing filter sets for ThioFluor 623 fluorescence detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using ThioFluor 623 for fluorescence detection.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a "turn-on" fluorescent probe. In its native state, it is essentially non-fluorescent. Upon reaction with thiols, it undergoes a cleavage reaction that generates a highly fluorescent product. The key spectral characteristics are:
Q2: How does this compound work?
A2: this compound is designed to be highly selective for thiol groups present in molecules such as glutathione and cysteine. When this compound reacts with a thiol, a sulfonamide group is cleaved, releasing a fluorophore that exhibits strong fluorescence in the far-red spectrum. This "turn-on" mechanism provides a high signal-to-background ratio, as the probe is non-fluorescent until it reacts with its target.
Q3: Is this compound suitable for live-cell imaging?
A3: Yes, this compound is cell-permeable, allowing it to be used for the detection of intracellular thiols in living cells.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For biological experiments, a concentrated stock solution in DMSO can be prepared and then diluted to the final working concentration in an aqueous buffer or cell culture medium.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound.
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Filter Set | Verify that the excitation and emission filters are appropriate for the 563 nm excitation and 623 nm emission peaks of this compound. |
| Low Thiol Concentration | Ensure that the experimental conditions are suitable for the presence of thiols. Consider including a positive control with a known thiol-containing compound (e.g., glutathione). |
| Probe Degradation | Prepare fresh working solutions of this compound for each experiment. Protect the stock solution and working solutions from prolonged exposure to light. |
| Insufficient Incubation Time | Optimize the incubation time to allow for sufficient reaction between the probe and intracellular thiols. |
| Cell Health Issues | Ensure that the cells are healthy and viable. Stressed or dying cells may have altered thiol levels. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Image a sample of unstained cells to determine the level of endogenous autofluorescence. If autofluorescence is high, consider using a narrower bandpass emission filter. |
| Probe Concentration Too High | Titrate the concentration of this compound to find the optimal concentration that provides a bright signal with minimal background. |
| Incomplete Removal of Unbound Probe | Wash the cells with a suitable buffer (e.g., PBS or HBSS) after incubation with the probe to remove any unbound this compound. |
| Light Source Bleed-through | Ensure that the dichroic mirror effectively reflects the excitation light and transmits the emission light. Check for any light leaks in the microscope setup. |
Problem 3: Photobleaching
| Possible Cause | Troubleshooting Steps |
| Excessive Exposure to Excitation Light | Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if necessary. |
| Repetitive Imaging | If acquiring a time-lapse series, reduce the frequency of image acquisition. |
| No Anti-fade Reagent | For fixed-cell imaging, use a mounting medium containing an anti-fade reagent. |
Recommended Filter Set for this compound
For optimal detection of this compound fluorescence, a filter set that is closely matched to its excitation and emission spectra is crucial.
| Component | Recommended Specifications |
| Excitation Filter | Center Wavelength (CWL): 560 +/- 10 nm; Bandwidth (FWHM): 20 - 30 nm |
| Dichroic Mirror | Cut-on Wavelength: ~585 nm |
| Emission Filter | Center Wavelength (CWL): 620 +/- 15 nm; Bandwidth (FWHM): 30 - 40 nm |
Experimental Protocols
Live-Cell Imaging of Intracellular Thiols with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on a suitable imaging dish or plate
Procedure:
-
Prepare a Stock Solution of this compound:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare a Working Solution:
-
On the day of the experiment, dilute the this compound stock solution to a final working concentration of 1-10 µM in pre-warmed live-cell imaging medium.
-
The optimal concentration should be determined empirically for each cell type and application.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time will vary depending on the cell type.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.
-
-
Imaging:
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Add fresh, pre-warmed live-cell imaging medium to the cells.
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Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (see recommended filter set table).
-
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Thiol Probes: ThioFluor 623 vs. Monochlorobimane for Glutathione Measurement
For researchers, scientists, and drug development professionals engaged in cellular metabolism and oxidative stress studies, the accurate measurement of glutathione (GSH) is paramount. This guide provides a comprehensive comparison of two prominent fluorescent probes, ThioFluor 623 and monochlorobimane, for the quantification of this critical intracellular antioxidant.
Glutathione's role in maintaining cellular redox homeostasis and detoxifying xenobiotics makes its precise measurement essential in various research fields, from fundamental cell biology to drug discovery. Fluorescent probes offer a sensitive and dynamic means to quantify GSH in biological samples. Here, we delve into the mechanisms, performance characteristics, and experimental considerations for this compound and the well-established monochlorobimane.
At a Glance: Key Differences
| Feature | This compound | Monochlorobimane |
| Mechanism of Action | Thiol-mediated cleavage of a dinitrophenyl ether, releasing a fluorescent reporter. | Glutathione S-transferase (GST)-catalyzed conjugation with GSH to form a fluorescent adduct. |
| Enzyme Dependency | No | Yes (Glutathione S-transferase) |
| Excitation/Emission | ~563 nm / ~623 nm | ~380-394 nm / ~478-490 nm |
| Reported Sensitivity | High, with up to 120-fold fluorescence increase upon reaction with thiols.[1] | Dependent on GST activity and expression levels, which can vary between cell types. |
| Specificity | Selective for thiols. | Highly specific for GSH due to enzymatic catalysis, but can be influenced by GST isozyme specificity.[2] |
Delving into the Mechanisms
The fundamental difference between this compound and monochlorobimane lies in their reaction mechanisms for detecting GSH.
This compound operates on a direct chemical reaction with thiols. The probe itself is non-fluorescent. In the presence of a thiol-containing molecule like GSH, the dinitrophenyl ether group is cleaved, releasing a highly fluorescent product. This mechanism is independent of any cellular enzymes.
Monochlorobimane , on the other hand, relies on enzymatic activity. It is a cell-permeable, essentially non-fluorescent molecule that becomes fluorescent upon conjugation with GSH. This reaction is specifically catalyzed by the family of glutathione S-transferase (GST) enzymes.[2] The rate of fluorescence development is therefore dependent on both the intracellular GSH concentration and the activity of GSTs within the cell.
Performance Comparison: A Data-Driven Analysis
| Parameter | This compound | Monochlorobimane |
| Excitation Wavelength | ~563 nm[1] | ~380-394 nm[3] |
| Emission Wavelength | ~623 nm | ~478-490 nm |
| Quantum Yield | Increases in viscous media upon cleavage | Data not readily available |
| Kinetics | Pseudo-first order rate constant (kobs) for cysteine is 2.1 x 10⁻³ s⁻¹ | Varies significantly with GST isozyme. For example, with human GST B1B2, the Km for MCB is 354 µM and Vmax is 33.3 µmol/min/mg protein. |
| Limit of Detection (LOD) | Data not readily available | Dependent on assay conditions and GST activity. |
| Specificity | Selective for thiols, potential for cross-reactivity with other biological thiols. | Highly specific for GSH due to the requirement of GST catalysis. HPLC analysis has shown that under specific conditions, the only low molecular weight fluorescent derivative formed in cells is with GSH. |
| Cell Permeability | Yes | Yes |
Experimental Protocols
Glutathione Measurement with Monochlorobimane
This protocol is adapted from established methods for measuring GSH in cultured cells.
Materials:
-
Monochlorobimane (mBCI) stock solution (e.g., 10 mM in DMSO)
-
Cultured cells in a 96-well plate
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Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., Tris buffer with digitonin)
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Glutathione S-transferase (GST) from a commercial source (optional, for cell lysates)
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Fluorometric microplate reader
Procedure for Live Cell Measurement:
-
Culture cells to the desired confluency in a 96-well plate.
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Prepare a working solution of monochlorobimane (e.g., 40 µM) in cell culture medium or PBS.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the monochlorobimane working solution to each well.
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Incubate the plate at 37°C for 10-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Measure the fluorescence at an excitation wavelength of ~394 nm and an emission wavelength of ~490 nm.
Procedure for Cell Lysate Measurement:
-
After cell treatment, lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Transfer the supernatant to a new 96-well plate.
-
Add monochlorobimane to the lysate. If endogenous GST activity is low, exogenous GST can be added.
-
Incubate as described above and measure fluorescence.
General Protocol for Glutathione Measurement with this compound
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cultured cells or tissue homogenates
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Fluorometric microplate reader
Procedure:
-
Prepare samples (live cells, cell lysates, or tissue homogenates) in a 96-well plate.
-
Prepare a working solution of this compound in the assay buffer. The optimal concentration will need to be determined experimentally.
-
Add the this compound working solution to each well.
-
Incubate the plate at room temperature or 37°C for a predetermined time, protected from light. The reaction kinetics should be determined to select an appropriate endpoint.
-
Measure the fluorescence at an excitation wavelength of ~563 nm and an emission wavelength of ~623 nm.
Workflow for Glutathione Measurement
The general workflow for measuring glutathione using either probe involves sample preparation, probe incubation, and signal detection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of glutathione levels measured using optimized monochlorobimane assay with those from ortho-phthalaldehyde assay in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol Detection: ThioFluor 623 vs. ThioGlo Probes
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of thiols, such as cysteine, homocysteine, and glutathione, are critical in understanding cellular redox states, enzyme activities, and various pathological conditions. Fluorescent probes have become indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a detailed comparison of two prominent classes of fluorescent thiol probes: ThioFluor 623 and ThioGlo.
At a Glance: Key Differences
| Feature | This compound | ThioGlo Probes (e.g., ThioGlo 1) |
| Sensing Mechanism | Thiol-induced cleavage of a dinitrobenzenesulfonyl quencher | Michael addition of a thiol to a maleimide group |
| Reaction Product | Releases a red-emissive fluorophore | Forms a fluorescent thiol-probe adduct |
| Excitation Max. | ~563 nm | ~384 nm (ThioGlo 1) |
| Emission Max. | ~623 nm | ~513 nm (ThioGlo 1) |
| Fluorescence Change | "Turn-on" fluorescence (up to 120-fold increase)[1] | Fluorescence enhancement |
| Selectivity | Highly selective for thiols over other nucleophiles[2] | Can react with other nucleophiles like sulfites[3] |
| Cell Permeability | Yes[1] | Yes |
Signaling Pathways and Reaction Mechanisms
The fundamental difference between this compound and ThioGlo probes lies in their reaction mechanisms with thiols.
This compound operates on a cleavage-based mechanism. In its native state, the probe is non-fluorescent due to the quenching effect of a 2,4-dinitrobenzenesulfonyl group. Upon reaction with a thiol, this quenching group is cleaved, releasing a highly fluorescent molecule.[2] This "turn-on" mechanism provides a high signal-to-noise ratio.
ThioGlo probes , on the other hand, utilize a Michael addition reaction. These probes typically contain a maleimide group, which is an excellent Michael acceptor. The nucleophilic thiol group attacks the double bond of the maleimide, forming a stable, fluorescent adduct.
Performance Comparison
The choice between this compound and ThioGlo probes will depend on the specific requirements of the experiment, such as the desired spectral properties, sensitivity, and potential for interfering substances.
| Parameter | This compound | ThioGlo 1 |
| Excitation (nm) | 563 | 384 |
| Emission (nm) | 623 | 513 |
| Fluorescence Increase | Up to 120-fold | Not explicitly stated as a fold-increase, but forms a fluorescent adduct. |
| Selectivity | High selectivity for thiols over other biological nucleophiles such as nitrogen and oxygen nucleophiles. | Known to react with sulfites, which can be an interferent in certain samples. HPLC separation may be required for accurate quantification in such cases. |
| Kinetics | Pseudo-first order rate constant (kobs) is substrate-dependent (e.g., 2.1 x 10⁻³ s⁻¹ for cysteine). | Reaction is generally rapid. |
| Limit of Detection | Not explicitly stated in the primary literature. | A detection limit of 0.028 µM for thiols has been reported using an HPLC-based method with standard addition of GSH. |
Experimental Protocols
Detailed experimental protocols should be optimized for the specific application. Below are general guidelines for using this compound and ThioGlo 1 for thiol detection in a microplate format.
General Experimental Workflow
References
Validating ThioFluor 623 Results with HPLC-Based Thiol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise measurement of thiols, selecting the appropriate quantification method is paramount. This guide provides a detailed comparison between the fluorescent probe ThioFluor 623 and a standard high-performance liquid chromatography (HPLC)-based method for thiol quantification. The objective is to offer a clear, data-driven analysis to aid in the selection and validation of these techniques.
Performance Comparison: this compound vs. HPLC-Based Thiol Quantification
The following table summarizes the key performance metrics for this compound and a representative HPLC-based method utilizing pre-column derivatization with ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) and fluorescence detection.
| Performance Metric | This compound | HPLC with SBD-F Derivatization |
| Principle of Detection | "Turn-on" fluorescence upon cleavage of a dinitrobenzenesulfonyl quenching group by thiols. | Pre-column derivatization of thiols with SBD-F to form a stable fluorescent adduct, followed by chromatographic separation and fluorescence detection. |
| Excitation / Emission (nm) | 563 / 623[1] | ~385 / ~515[2] |
| Signal Enhancement | Up to 120-fold increase in fluorescence intensity upon reaction with thiols.[1] | Formation of a highly fluorescent derivative from a non-fluorescent reagent. |
| Limit of Detection (LOD) | Data not readily available in molar units. | 0.07 - 1.4 pmol[2] |
| Linearity | Information not readily available. | Excellent, with correlation coefficients (R²) typically > 0.999.[3] |
| Reproducibility (RSD%) | Information not readily available. | For a comparable HPLC-DTNB method, RSDs were between 1.6% and 4.6% for various thiol species. |
| Selectivity | Reported to be highly selective for thiols over other nucleophiles. | High selectivity is conferred by the SBD-F reagent's specific reactivity with thiols and the chromatographic separation. |
| Throughput | High-throughput compatible (microplate format). | Lower throughput due to the serial nature of HPLC analysis. |
| Instrumentation | Fluorescence microplate reader or fluorometer. | HPLC system with a fluorescence detector. |
| Cell Permeability | Yes, suitable for live-cell imaging. | Not applicable for intact cells; requires cell lysis. |
Experimental Workflows and Signaling Pathways
To visually represent the logical flow of validating this compound results with an HPLC-based method, the following diagram illustrates the key steps involved.
The underlying principle of this compound involves a specific chemical reaction with thiols, leading to a fluorescent signal. This signaling pathway is depicted below.
Detailed Experimental Protocols
This compound Assay Protocol
This protocol is a general guideline and should be optimized for specific applications.
-
Reagent Preparation :
-
Prepare a stock solution of this compound by dissolving it in an appropriate organic solvent such as DMSO or DMF to a concentration of 1-10 mM.
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare thiol standards (e.g., glutathione, cysteine) of known concentrations in the reaction buffer.
-
-
Sample Preparation :
-
For protein solutions, dilute the sample to the desired concentration in the reaction buffer.
-
For cell-based assays, culture and treat cells as required. For endpoint assays, lyse the cells and collect the supernatant.
-
-
Assay Procedure :
-
In a 96-well black microplate, add a specific volume of the sample or standard to each well.
-
Add the this compound working solution to each well to achieve a final concentration typically in the low micromolar range.
-
Incubate the plate at room temperature, protected from light, for a sufficient duration to allow the reaction to complete (this may need to be optimized).
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 563 nm and emission at approximately 623 nm.
-
-
Data Analysis :
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the thiol concentration in the samples by interpolating their fluorescence values on the standard curve.
-
HPLC-Based Thiol Quantification with SBD-F Derivatization
This protocol is based on established methods for thiol quantification using SBD-F.
-
Reagent Preparation :
-
Prepare a stock solution of SBD-F in a suitable buffer (e.g., borate buffer).
-
Prepare a reducing agent solution, such as tris(2-carboxyethyl)phosphine (TCEP), if total thiol content (including disulfides) is to be measured.
-
Prepare thiol standards of known concentrations.
-
Prepare the mobile phase for HPLC (e.g., a gradient of acetonitrile in an aqueous buffer).
-
-
Sample Preparation and Derivatization :
-
To the sample or standard, add the TCEP solution (if applicable) and incubate to reduce any disulfide bonds.
-
Add the SBD-F solution to the sample and incubate at an elevated temperature (e.g., 60°C) for a defined period to ensure complete derivatization.
-
Stop the reaction by adding an acid (e.g., HCl).
-
Centrifuge the samples to remove any precipitate.
-
-
HPLC Analysis :
-
Inject a specific volume of the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the SBD-thiol adducts using a suitable gradient elution program.
-
Detect the fluorescent adducts using a fluorescence detector with excitation at approximately 385 nm and emission at approximately 515 nm.
-
-
Data Analysis :
-
Identify and quantify the peaks corresponding to the SBD-thiol adducts based on the retention times of the standards.
-
Generate a standard curve for each thiol of interest by plotting the peak area against the concentration.
-
Calculate the concentration of thiols in the samples based on their peak areas and the standard curves.
-
Conclusion
Both this compound and HPLC-based methods offer robust solutions for thiol quantification, each with distinct advantages. This compound is a highly sensitive and selective fluorescent probe that is well-suited for high-throughput screening and live-cell imaging applications due to its "turn-on" fluorescence and cell permeability. In contrast, HPLC-based methods, particularly with SBD-F derivatization, provide excellent quantitative accuracy, linearity, and the ability to separate and quantify individual thiol species within a complex mixture. The choice between these methods will depend on the specific research question, required throughput, and the nature of the samples being analyzed. For comprehensive studies, using an HPLC-based method to validate results obtained with this compound can provide a high degree of confidence in the measured thiol concentrations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ThioFluor 623: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of thiol-reactive fluorescent probes, understanding the cross-reactivity profile of a chosen tool is paramount to ensuring data integrity. This guide provides an objective comparison of ThioFluor 623's performance against other common thiol-reactive probes, with a focus on its reactivity with non-thiol nucleophiles, supported by experimental data and detailed protocols.
This compound has emerged as a valuable tool for the detection and quantification of thiols in biological systems. Its mechanism relies on a thiol-induced cleavage of a 2,4-dinitrobenzenesulfonyl (DNBS) ether group, which liberates a highly fluorescent reporter molecule. This "turn-on" fluorescence response provides a high signal-to-noise ratio, making it an attractive choice for various applications. However, a critical consideration for any thiol-reactive probe is its potential for off-target reactions with other biological nucleophiles.
Performance Comparison: this compound vs. Alternative Probes
To contextualize the performance of this compound, it is essential to compare it with other widely used classes of thiol-reactive probes, such as maleimides and iodoacetamides. These probes react with thiols via different mechanisms—Michael addition for maleimides and nucleophilic substitution for iodoacetamides.
Quantitative Analysis of Selectivity
The selectivity of a thiol probe is determined by its preferential reactivity towards thiols over other nucleophiles commonly found in a biological milieu, such as amines (e.g., lysine, arginine, histidine) and hydroxyl groups. This compound exhibits a high degree of selectivity for thiols.[1] Studies have shown that in the presence of various biologically relevant analytes, this compound displays a significant fluorescence increase only in the presence of thiols like cysteine, glutathione, and dithiothreitol.[1] In contrast, no substantial fluorescence enhancement was observed with amines such as lysine, or with reactive oxygen species.[1]
While comprehensive quantitative data on the cross-reactivity of this compound with a wide array of non-thiol nucleophiles is not extensively published in a single comparative study, the available information strongly indicates a low potential for off-target reactions. The following table summarizes the known selectivity profile of this compound in comparison to maleimide-based probes, which are known to have some potential for cross-reactivity with amines at alkaline pH.
| Probe Class | Reactive Group | Primary Target | Potential Non-Thiol Cross-Reactivity | Reference |
| This compound | 2,4-Dinitrobenzenesulfonyl Ether | Thiols | Low to negligible with amines (e.g., Lysine) and reactive oxygen species. | [1] |
| Maleimides | Maleimide | Thiols | Can react with primary amines at pH > 8.5. | |
| Iodoacetamides | Iodoacetamide | Thiols | Can react with other nucleophilic residues like histidine and methionine. |
Experimental Protocols
To enable researchers to independently assess the selectivity of this compound or other thiol-reactive probes, a detailed experimental protocol for determining cross-reactivity with non-thiol nucleophiles is provided below.
Protocol: Assessing Cross-Reactivity of Thiol-Reactive Probes
Objective: To quantify the fluorescence response of a thiol-reactive probe upon incubation with various thiol and non-thiol nucleophiles.
Materials:
-
This compound (or other thiol-reactive probe) stock solution (e.g., 1 mM in DMSO)
-
Thiol stock solutions (e.g., 10 mM L-cysteine, 10 mM reduced glutathione in reaction buffer)
-
Non-thiol nucleophile stock solutions (e.g., 10 mM L-lysine, L-arginine, L-histidine in reaction buffer)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a working solution of the thiol-reactive probe at the desired final concentration (e.g., 10 µM) in the reaction buffer.
-
Analyte Preparation: Prepare serial dilutions of the thiol and non-thiol nucleophile stock solutions in the reaction buffer to cover a range of concentrations.
-
Reaction Setup: In the 96-well plate, add the probe working solution to wells. Then, add the different concentrations of thiol and non-thiol analytes to their respective wells. Include control wells containing only the probe in the reaction buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C), protected from light, for a specific time period (e.g., 30 minutes). The incubation time may need to be optimized based on the probe's reactivity.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the specific probe (for this compound, excitation is ~563 nm and emission is ~623 nm).
-
Data Analysis:
-
Subtract the background fluorescence of the control wells (probe only) from the analyte-containing wells.
-
Plot the background-corrected fluorescence intensity as a function of the analyte concentration for each thiol and non-thiol nucleophile.
-
Calculate the fold-increase in fluorescence for each analyte at a specific concentration by dividing the fluorescence intensity in the presence of the analyte by the fluorescence intensity of the probe-only control.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the principles discussed, the following diagrams illustrate the reaction mechanism of this compound and a general workflow for assessing probe selectivity.
Caption: Reaction of this compound with a thiol nucleophile.
Caption: Workflow for assessing probe cross-reactivity.
References
A Comparative Analysis of ThioFluor 623 and Ellman's Reagent for Thiol Quantification
For researchers, scientists, and drug development professionals seeking accurate and reliable methods for thiol quantification, the choice of reagent is a critical decision. This guide provides a comprehensive comparison of two prominent methods: the fluorescent probe ThioFluor 623 and the classic colorimetric Ellman's reagent (DTNB). We will delve into their reaction mechanisms, performance characteristics, and experimental protocols, supported by available data to facilitate an informed selection for your specific research needs.
Introduction to Thiol Quantification Reagents
Thiols, characterized by the presence of a sulfhydryl (-SH) group, play crucial roles in biological systems, including protein structure, enzyme catalysis, and cellular redox homeostasis. The accurate measurement of thiol concentrations is therefore essential in various fields, from fundamental biochemistry to drug discovery.
Ellman's reagent , or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), has been the gold standard for thiol quantification for decades. Its reaction with thiols produces a distinct yellow-colored product that can be easily measured using a standard spectrophotometer.
This compound is a more recent innovation, a fluorescent probe that remains virtually non-fluorescent until it reacts with thiols. This reaction triggers a substantial increase in fluorescence, offering a highly sensitive detection method.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of this compound and Ellman's reagent based on available experimental data.
| Feature | This compound | Ellman's Reagent (DTNB) |
| Detection Method | Fluorescence | Colorimetric (Absorbance) |
| Excitation Wavelength | 563 nm | Not Applicable |
| Emission/Absorption Wavelength | 623 nm[1] | 412 nm[2] |
| Sensitivity | High (up to 120-fold fluorescence increase upon reaction with thiols)[1] | Moderate (Limit of Detection: ~3 µmol/L) |
| Selectivity | Highly selective for thiols[1] | Generally specific for thiols, but can react with other nucleophiles at high pH. |
| Optimal pH Range | Information not explicitly available, but used in aqueous media for bioimaging. | Neutral to slightly alkaline (pH 7-8)[2] |
| Stability | Solid is stable for at least 2 years at -20°C. | Solid is stable, but solutions are susceptible to hydrolysis at pH > 7. |
| Cell Permeability | Yes | No |
Reaction Mechanisms
The distinct detection methods of this compound and Ellman's reagent are rooted in their different chemical reactions with thiols.
Ellman's Reagent: The reaction is a thiol-disulfide exchange. The thiol group in the analyte attacks the disulfide bond of DTNB, leading to the formation of a mixed disulfide and the release of the 5-thio-2-nitrobenzoate (TNB²⁻) anion. This TNB²⁻ anion is intensely yellow and its absorbance at 412 nm is directly proportional to the concentration of thiols in the sample.
This compound: This probe is designed to be "switched on" by thiols. In its native state, the molecule is non-fluorescent. The presence of a thiol group cleaves a specific bond within the this compound molecule, releasing a highly fluorescent compound that emits light at 623 nm when excited at 563 nm.
Figure 1. Reaction pathways for this compound and Ellman's reagent.
Experimental Protocols
Below are generalized experimental protocols for thiol quantification using both reagents. Specific applications may require optimization.
This compound Protocol for Cellular Thiol Imaging
This protocol is a general guideline for qualitative imaging of intracellular thiols.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
Cell Culture: Grow cells to the desired confluency in a suitable imaging dish or plate.
-
Loading of Probe: Dilute the this compound stock solution in a serum-free medium to the desired final concentration. Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific time at 37°C to allow for cell penetration and reaction with intracellular thiols.
-
Washing: Remove the probe-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove any excess, unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for excitation at ~563 nm and emission at ~623 nm.
Ellman's Reagent Protocol for Protein Thiol Quantification
This protocol describes a standard method for quantifying thiols in a protein sample.
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 8.0.
-
DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
-
Standard Curve Preparation (Optional but Recommended):
-
Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the reaction buffer.
-
-
Assay Procedure:
-
To 250 µL of the protein sample (or standard), add 50 µL of the DTNB solution.
-
For a blank, use 250 µL of the reaction buffer instead of the sample.
-
Mix and incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples and standards.
-
Determine the thiol concentration in the samples by comparing their absorbance to the standard curve or by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
Figure 2. Generalized experimental workflows for this compound and Ellman's reagent.
Discussion and Recommendations
Ellman's reagent remains a robust and cost-effective choice for the quantification of thiols in solution, particularly for purified protein samples. Its major advantages are the simplicity of the assay and the widespread availability of spectrophotometers. However, researchers should be mindful of its limitations, especially the potential for interference from other nucleophiles and the instability of the reagent at alkaline pH. The requirement for a slightly alkaline pH for the reaction may also not be suitable for all samples.
This compound offers a significant advantage in terms of sensitivity, making it ideal for detecting low concentrations of thiols. Its "turn-on" fluorescence mechanism results in a high signal-to-background ratio. Furthermore, its cell permeability opens up possibilities for in-situ imaging of intracellular thiols, a capability that Ellman's reagent lacks. The primary considerations for this compound are the requirement for a fluorescence plate reader or microscope and its higher cost compared to Ellman's reagent.
-
For routine, bulk quantification of thiols in solution where high sensitivity is not the primary concern, Ellman's reagent is a reliable and economical option.
-
For applications requiring high sensitivity, the analysis of low-concentration samples, or the in-situ visualization of thiols within cells, This compound is the superior choice.
It is always recommended to perform appropriate controls and standard curves to ensure the accuracy and reproducibility of the results, regardless of the chosen reagent.
References
Quantitative Thiol Analysis: A Comparative Guide to ThioFluor 623 and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise measurement of thiols, the choice of analytical methodology is critical. This guide provides an objective comparison of two prominent techniques: the fluorescent probe ThioFluor 623 and the "gold standard" analytical technique, mass spectrometry. This comparison is supported by available performance data and detailed experimental protocols to aid in selecting the most suitable method for specific research needs.
Thiols, such as cysteine and glutathione, are pivotal in maintaining cellular redox homeostasis, and their accurate quantification is crucial in various fields of biological research and drug development. While fluorescent probes offer a convenient and high-throughput approach, mass spectrometry provides unparalleled specificity and sensitivity.
Quantitative Performance at a Glance
The selection of an appropriate analytical method hinges on its quantitative performance. Below is a summary of typical quantitative parameters for thiol analysis using this compound and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is important to note that performance characteristics for fluorescent probes can be analyte and matrix-dependent, and direct comparative studies with this compound are limited in peer-reviewed literature. The data for this compound is primarily based on manufacturer information and performance data from similar commercial fluorescent thiol detection kits. In contrast, the performance of LC-MS/MS for thiol quantification is well-documented in scientific publications.
| Parameter | This compound (and similar fluorescent probes) | Mass Spectrometry (LC-MS/MS) |
| Principle | Upon reaction with a thiol, the non-fluorescent probe is cleaved, releasing a fluorophore that emits a strong fluorescent signal.[1] | Separation of analytes by liquid chromatography followed by mass-to-charge ratio analysis for specific identification and quantification.[2] |
| Linearity Range | Typically in the low nanomolar to low micromolar range (e.g., 10 nM to 10 µM for some kits). | Wide linear range, often spanning several orders of magnitude (e.g., 0.78 µM to 100 µM for glutathione).[3] |
| Limit of Detection (LOD) | In the low nanomolar range (e.g., ~10 nM). One kit claims to detect as little as 1 picomole. | Can reach the low nanomolar to picomolar range (e.g., 0.01 µM for glutathione).[3] |
| Limit of Quantification (LOQ) | Typically in the mid-nanomolar range. | In the low nanomolar to sub-micromolar range (e.g., 0.78 µM for glutathione[3], 0.05 mg/L for D-cysteine). |
| Accuracy (% Recovery) | Data not readily available in peer-reviewed literature for this compound. | High accuracy, with recovery rates typically between 95% and 107%. For glutathione, reported recoveries are 99.9% to 108.9%. |
| Precision (%RSD) | Data not readily available in peer-reviewed literature for this compound. | High precision, with intra- and inter-day coefficients of variation (CVs) typically below 10%. For glutathione, intra-run and inter-run CVs were 2.49% and 2.04%, respectively. |
| Specificity | Selective for thiols, but may not differentiate between different thiol-containing molecules (e.g., cysteine vs. glutathione). | Highly specific, capable of distinguishing between different thiol species and their isoforms based on mass and fragmentation patterns. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for thiol quantification using this compound and LC-MS/MS.
References
Assessing the Specificity of ThioFluor 623 in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of thiols in complex biological samples are crucial for understanding cellular redox signaling, identifying potential drug targets, and assessing cellular health. ThioFluor 623 is a fluorescent probe designed for the selective sensing of thiols. This guide provides an objective comparison of this compound with a common alternative, BODIPY™ FL L-Cysteine, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific needs.
Introduction to Thiol-Reactive Fluorescent Probes
Thiol-reactive fluorescent probes are essential tools for visualizing and quantifying the concentration and localization of critical thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) within cells and other biological matrices. These probes typically operate on an "off-on" mechanism, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence upon reaction with a thiol. The specificity of these probes is paramount to avoid off-target reactions with other nucleophiles present in the complex cellular environment.
This compound is a cell-permeable fluorescent probe that is selective for thiols. In its native state, the probe is essentially non-fluorescent. Upon reaction with a thiol, a 2,4-dinitrobenzenesulfonyl (DNBS) group is cleaved, releasing a red-emissive fluorophore with an excitation maximum at 563 nm and an emission maximum at 623 nm. This reaction can lead to a fluorescence intensity increase of up to 120-fold.
BODIPY™ FL Maleimide is another widely used thiol-reactive probe. It utilizes a maleimide group that reacts with the sulfhydryl group of thiols via a Michael addition reaction to form a stable thioether bond. The BODIPY FL fluorophore is known for its sharp emission peak, high quantum yield, and relative insensitivity to solvent polarity and pH.
Comparative Performance Data
To provide a clear comparison of this compound and a representative alternative, BODIPY FL Maleimide, the following table summarizes key performance metrics. Data has been compiled from various sources and standardized where possible for objective comparison.
| Parameter | This compound | BODIPY™ FL Maleimide | References |
| Reaction Mechanism | Thiol-induced cleavage of dinitrobenzenesulfonamide | Michael addition to the maleimide group | [1] |
| Excitation (nm) | 563 | ~505 | [1][2] |
| Emission (nm) | 623 | ~515 | [1][2] |
| Quantum Yield (Φ) of Thiol Adduct | ~0.4 (estimated) | ~0.9 | |
| Second-Order Rate Constant (k₂) with Cysteine (M⁻¹s⁻¹) | ~2.1 x 10⁻³ s⁻¹ (pseudo-first order) | ~36 | |
| Reported Fold-Increase in Fluorescence | Up to 120-fold | Up to ~1000-fold (in specific contexts) | |
| Selectivity Principle | High reactivity of thiols with the dinitrobenzenesulfonyl ether | High reactivity of thiolate anion with the electron-deficient maleimide ring | |
| Cell Permeability | Yes | Yes |
Signaling Pathway: The Nrf2-Keap1 Redox-Sensing Pathway
The detection of cellular thiols is critical for understanding redox-sensitive signaling pathways. A key example is the Nrf2-Keap1 pathway, which is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation. Keap1 contains reactive cysteine residues that act as sensors for oxidative or electrophilic stress. Modification of these cysteines by reactive oxygen species (ROS) or electrophiles, or changes in the cellular thiol pool, leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.
Caption: The Nrf2-Keap1 signaling pathway, a key regulator of cellular antioxidant responses.
Experimental Protocols
Experimental Workflow for Assessing Probe Specificity
A critical aspect of evaluating a fluorescent probe is to determine its specificity for the target analyte in a complex biological mixture. The following workflow outlines a general procedure for assessing the specificity of a thiol-reactive probe like this compound in cell lysate.
Caption: A generalized workflow for determining the specificity of a thiol-reactive fluorescent probe in a complex biological sample.
Detailed Protocol for Assessing Specificity in Cell Lysate
This protocol provides a step-by-step method for quantifying the specificity of a thiol-reactive fluorescent probe in a cell lysate sample.
Materials:
-
Cell culture of interest
-
Lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
BODIPY™ FL Maleimide stock solution (e.g., 10 mM in DMSO)
-
N-ethylmaleimide (NEM) stock solution (e.g., 1 M in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL in PBS.
-
-
Thiol Blocking (for the blocked group):
-
To a set of wells in the 96-well plate, add 99 µL of the diluted cell lysate.
-
Add 1 µL of 1 M NEM to each of these wells for a final concentration of 10 mM.
-
Incubate the plate at room temperature for 30 minutes to allow for the complete blocking of free thiols.
-
-
Control Group Preparation:
-
To a separate set of wells, add 100 µL of the diluted cell lysate.
-
-
Probe Addition and Measurement:
-
Prepare working solutions of this compound and BODIPY™ FL Maleimide at 100 µM in PBS.
-
To both the control and thiol-blocked wells, add 1 µL of the 100 µM probe working solution for a final concentration of 1 µM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for each probe (this compound: Ex/Em = 563/623 nm; BODIPY™ FL Maleimide: Ex/Em = 505/515 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of a blank sample (PBS with the probe but no lysate) from all readings.
-
Calculate the average fluorescence for the control group (F_control) and the thiol-blocked group (F_blocked).
-
Determine the specificity of the probe for thiols using the following formula:
-
Specificity (%) = ((F_control - F_blocked) / F_control) * 100%
-
-
Conclusion
Both this compound and BODIPY™ FL Maleimide are valuable tools for the detection of thiols in biological samples. This compound offers a significant turn-on fluorescence response upon a specific cleavage reaction with thiols. BODIPY™ FL Maleimide, on the other hand, reacts rapidly with thiols and possesses excellent photophysical properties. The choice between these probes will depend on the specific experimental requirements, such as the desired emission wavelength, the anticipated thiol concentration, and the need for rapid kinetics. The provided protocols offer a framework for researchers to empirically determine the most suitable probe for their studies by assessing their performance and specificity in a relevant biological context.
References
A Comparative Guide to ThioFluor 623 for the Detection of Intracellular Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ThioFluor 623 with other commercially available fluorescent probes for the detection and quantification of thiols in biological systems. The information presented is intended to assist researchers in making informed decisions when selecting a probe for their specific experimental needs.
Introduction to Thiol Detection with Fluorescent Probes
Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are essential biomolecules that play a critical role in maintaining cellular redox homeostasis and are involved in a multitude of physiological and pathological processes. Fluorescent probes have become indispensable tools for the sensitive and specific detection of thiols in living cells, offering high spatiotemporal resolution. These probes typically consist of a fluorophore linked to a thiol-reactive group. The reaction with a thiol induces a change in the fluorophore's photophysical properties, resulting in a detectable change in fluorescence, often as a "turn-on" response.
This compound is a cell-permeable fluorescent probe that exhibits a significant increase in fluorescence intensity, up to 120-fold, upon reaction with thiols.[1] In its native state, the probe is essentially non-fluorescent. Cleavage of a 2,4-dinitrobenzenesulfonyl protecting group by a thiol releases a red-emissive fluorophore with an absorption maximum at 563 nm and an emission maximum at 623 nm.[1]
Performance Comparison of Thiol Probes
The selection of a fluorescent probe is dictated by several key performance parameters. The following table summarizes the quantitative data for this compound and other common thiol-reactive probes, categorized by their core fluorophore.
| Probe Family | Specific Probe Example | Reactive Group | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Fold-Increase |
| ThioFluor | This compound | 2,4-Dinitrobenzenesulfonyl | 563 | 623 | Not Reported | Not Reported | Up to 120 |
| Coumarin | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Maleimide | ~386 | ~470 | ~35,000 | ~0.4 (in ethanol) | Variable |
| BODIPY | BODIPY FL Maleimide | Maleimide | ~503 | ~512 | >60,000 | Approaching 1.0 in water | Variable |
| BODIPY | BODIPY-TS (Thiol-green 2) | Thiosulfonate | 490 | 515 | Not Reported | Not Reported | Turn-on |
| Fluorescein | Fluorescein-5-Maleimide | Maleimide | 492 | 517 | ~83,000 | ~0.92 (in 0.1 M NaOH) | Variable |
| Rhodamine | Rhodamine B-based probe (L1) | Maleimide | Not Reported | 586 | Not Reported | Not Reported | >200 |
Signaling Pathway and Detection Mechanism
Biological thiols are integral to the cellular antioxidant defense system, maintaining a reducing environment. The equilibrium between reduced thiols (R-SH) and their oxidized disulfide form (RS-SR) is a key indicator of cellular redox status.
References
Safety Operating Guide
Proper Disposal Procedures for ThioFluor 623
This guide provides essential safety and logistical information for the proper disposal of ThioFluor 623 (CAS 1004324-99-5), a fluorescent thiol probe. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Safety Precautions
According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, it is recommended to handle all chemicals with care.
-
Personal Protective Equipment (PPE): While no special measures are required, standard laboratory PPE is recommended to minimize any potential exposure.
-
Engineering Controls: Ensure adequate ventilation in the area where the disposal is being handled.
| Personal Protective Equipment (PPE) | Recommendation |
| Gloves | Wear appropriate chemical-resistant gloves. |
| Eye Protection | Use safety glasses or goggles. |
| Lab Coat | Wear a standard lab coat. |
| Respiratory Protection | Not generally required under normal use. |
Spill and Leak Management
In the event of a spill, follow these steps:
-
Containment: Prevent the material from entering sewers or surface and ground water.
-
Cleanup: For solid material, pick it up mechanically. Avoid creating dust.
-
Disposal of Cleanup Materials: Place all contaminated materials into a suitable, labeled waste container for disposal.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is as solid waste.
-
Collection: Collect waste this compound in a designated and clearly labeled waste container.
-
Waste Characterization: Although not classified as hazardous, it is good practice to treat all chemical waste with caution. Do not mix with other waste streams unless compatibility is known.
-
Disposal Route: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations. For specific guidance, consult with your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is based on the available Safety Data Sheet for this compound (CAS 1004324-99-5). Always refer to the specific SDS provided with your product and consult with your institution's safety officer for guidance tailored to your location and facilities. Regulations for chemical disposal can vary.
Personal protective equipment for handling ThioFluor 623
Essential Safety and Handling Guide for ThioFluor 623
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for the handling of this compound. Given the conflicting safety information available, a conservative approach is strongly recommended to ensure the highest level of laboratory safety. While one Safety Data Sheet (SDS) for this compound does not classify it as hazardous under the Globally Harmonized System (GHS), other product information advises treating it as potentially hazardous. Therefore, the following procedures incorporate best practices for handling thiol-reactive and fluorescent compounds.
Immediate Safety Information
| Hazard | Precaution |
| Contact | Avoid contact with eyes, skin, and clothing. |
| Inhalation | Do not inhale dust or vapors. |
| Ingestion | Do not ingest or swallow. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse opened eyes for several minutes under running water. |
| Inhalation | Move to fresh air. If symptoms persist, consult a doctor. |
| Ingestion | If symptoms persist, consult a doctor. |
| Spill | Wear appropriate personal protective equipment. Mechanically pick up spilled solid material. For solutions, absorb with inert material and place in a suitable container for disposal. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.
Receiving and Storage
-
Upon Receipt: Inspect the packaging for any damage. Wear nitrile gloves when handling the container.
-
Storage: Store the crystalline solid as supplied at -20°C for long-term stability (up to two years).[1]
Preparation of Stock Solutions
-
Environment: Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Solvents: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 20 mg/mL.[1][2]
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Use an organic solvent that has been purged with an inert gas.[1]
-
Add the solvent to the crystalline solid to the desired concentration.
-
Cap the vial tightly.
-
-
Aqueous Solutions: For biological experiments requiring aqueous solutions, dilute the organic stock solution into aqueous buffers or isotonic saline. It is not recommended to store aqueous solutions for more than one day.[1]
Experimental Use
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear nitrile or latex gloves.
-
Body Protection: Wear a standard laboratory coat.
-
-
Reaction Conditions: The reaction of this compound with thiols is selective and can be performed in aqueous media. The reaction is generally carried out at a pH between 7.0 and 7.5 for optimal thiol reactivity.
Waste Disposal
-
Solid Waste: Dispose of unused this compound solid and any contaminated materials (e.g., weigh boats, pipette tips) in a designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.
-
Regulations: Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the product to enter sewers or surface and ground water.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1004324-99-5 | |
| Molecular Formula | C31H30N6O10S | |
| Molecular Weight | 678.67 g/mol | |
| Appearance | Crystalline Solid | |
| Solubility (DMSO, DMF) | ~20 mg/mL | |
| Storage Temperature | -20°C | |
| Excitation Maximum | 563 nm | |
| Emission Maximum | 623 nm |
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the standard workflow for handling this compound and a decision-making process for spill response.
Caption: Workflow for Handling this compound.
Caption: Spill Response Decision-Making.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
